4-Bromo-4'-pentylbiphenyl
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-bromo-4-(4-pentylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJTWTJULLKDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347185 | |
| Record name | 4-Bromo-4'-pentylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-59-0 | |
| Record name | 4-Bromo-4'-pentylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical characteristics of 4-Bromo-4'-pentylbiphenyl
An In-depth Technical Guide on the Physicochemical Characteristics of 4-Bromo-4'-pentylbiphenyl
Introduction
This compound is a biphenyl (B1667301) derivative that serves as a crucial intermediate in the synthesis of various organic materials, particularly liquid crystals.[1][2] Its molecular structure, featuring a pentyl group and a bromine atom on opposite ends of a biphenyl core, provides a versatile platform for further chemical modifications. The bromine atom, for instance, can be readily substituted, making it a valuable precursor for creating more complex molecules used in materials science and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, synthesis protocols, and key applications.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various experimental settings.
| Property | Value |
| CAS Number | 63619-59-0[3][4][5] |
| Molecular Formula | C₁₇H₁₉Br[3][4][5] |
| Molecular Weight | 303.24 g/mol [3][4][5] |
| Appearance | White to almost white crystalline powder[3] |
| Melting Point | 98 °C[3][4][5][6][7][8] |
| Boiling Point | 378.3 °C at 760 mmHg[3][4][8] |
| 200-202 °C at 0.5 Torr[5][6] | |
| Density | 1.197 g/cm³[3][4] |
| Flash Point | 176.8 °C[3][4] |
| Refractive Index | 1.56[3][4] |
| Solubility | Almost transparent in Toluene[5][6] |
| Storage | Sealed in a dry, room temperature environment is recommended[5][6][7] |
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from biphenyl. The following protocols detail a common synthetic route.
Synthesis of this compound
A prevalent method for synthesizing this compound involves three main steps: Friedel-Crafts acylation, Wolff-Kishner reduction, and subsequent bromination.[9]
Step 1: Friedel-Crafts Acylation of Biphenyl
-
Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) under a nitrogen atmosphere.
-
Add biphenyl to the stirred suspension and cool the mixture in an ice bath.
-
Slowly add pentanoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours.
-
Quench the reaction by pouring the mixture into a combination of ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, a sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to yield 4-pentanoylbiphenyl.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl [9]
-
Dissolve the 4-pentanoylbiphenyl from the previous step in a high-boiling point solvent like diethylene glycol.
-
Add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (KOH) to the solution.
-
Heat the mixture to reflux for several hours.
-
After cooling, add water and extract the product using a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl (B1172339).
Step 3: Bromination of 4-Pentylbiphenyl [9]
-
Dissolve the 4-pentylbiphenyl in a suitable solvent, for example, carbon tetrachloride.
-
In the dark, slowly add a solution of bromine in the same solvent dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).
-
Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to neutralize any excess bromine, followed by washes with water and brine.
-
Dry the organic layer and remove the solvent to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Applications in Synthesis
This compound is a key intermediate in the production of nematic liquid crystals, most notably 4-Cyano-4'-pentylbiphenyl (B1218408) (5CB).[1][10] The bromine atom serves as a leaving group that can be replaced by a cyano group.
Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
The conversion of this compound to 5CB is an important industrial process.[10]
Protocol: Cyanation of this compound [9]
-
Heat a mixture of this compound and copper(I) cyanide (CuCN) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Maintain the reaction at reflux for several hours until completion.
-
After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent like toluene.
-
Wash the organic layer with water and brine, then dry it.
-
Remove the solvent and purify the crude product by column chromatography followed by recrystallization to obtain 4-cyano-4'-pentylbiphenyl (5CB).
Caption: Synthesis of 5CB from this compound.
Conclusion
This compound is a well-characterized compound with defined physicochemical properties that make it a valuable intermediate in organic synthesis. The established protocols for its preparation are robust, and its primary application as a precursor to liquid crystals like 5CB underscores its importance in the field of materials science. The data and methodologies presented in this guide offer a technical foundation for researchers and professionals working with this versatile molecule.
References
- 1. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 2. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 4-BROMO-4'-N-PENTYLBIPHENYL | 63619-59-0 [chemicalbook.com]
- 6. 63619-59-0 CAS MSDS (4-BROMO-4'-N-PENTYLBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 63619-59-0 | TCI AMERICA [tcichemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-pentylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 4-Bromo-4'-pentylbiphenyl, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document details established synthetic pathways, including linear synthesis via functional group manipulation and convergent synthesis using cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate laboratory synthesis.
Introduction
This compound is a significant building block in materials science, particularly in the development of liquid crystal displays. Its molecular structure, featuring a rigid biphenyl (B1667301) core with a flexible pentyl chain and a reactive bromine atom, allows for further chemical modifications to produce molecules with desired mesogenic properties. The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and considerations regarding starting materials, reaction conditions, and overall yield. This guide will focus on the most common and effective synthetic routes.
Synthetic Pathways
The synthesis of this compound can be broadly categorized into two main approaches: a linear synthesis starting from biphenyl and convergent syntheses utilizing modern cross-coupling reactions.
Linear Synthesis from Biphenyl
This is a classical and straightforward approach that involves the sequential functionalization of a biphenyl core. The general workflow involves a Friedel-Crafts acylation to introduce the pentanoyl group, followed by a reduction to the pentyl group, and finally, a regioselective bromination.
An In-depth Technical Guide to 4-bromo-4'-n-pentylbiphenyl (CAS number 63619-59-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and potential hazards associated with 4-bromo-4'-n-pentylbiphenyl. The information is intended to support research, development, and safety protocols for professionals working with this compound.
Chemical and Physical Properties
4-bromo-4'-n-pentylbiphenyl is a biphenyl (B1667301) derivative characterized by a bromine atom and a pentyl group attached to its core structure. These substitutions significantly influence its physicochemical properties.
General Information
| Property | Value | Reference |
| CAS Number | 63619-59-0 | |
| Chemical Name | 4-bromo-4'-n-pentylbiphenyl | |
| Synonyms | 4-Amyl-4'-bromobiphenyl, 1-bromo-4-(4-pentylphenyl)benzene | [1] |
| Molecular Formula | C₁₇H₁₉Br | [1] |
| Molecular Weight | 303.24 g/mol | [1] |
| Appearance | White to almost white crystalline powder or solid | [1] |
Physicochemical Data
The following table summarizes key quantitative data for 4-bromo-4'-n-pentylbiphenyl.
| Property | Value | Reference |
| Melting Point | 96.0 to 99.0 °C | |
| Boiling Point | 200-202 °C at 0.5 Torr; 378.3 °C at 760 mmHg | [1][2] |
| Density | 1.197 g/cm³ (predicted) | [1][3] |
| Flash Point | 176.8 °C | [1] |
| Solubility | Almost transparent in Toluene | [2][4] |
| LogP | 5.84880 | [1] |
| Refractive Index | 1.56 | [1] |
Hazards and Safety Information
While a specific, comprehensive safety data sheet (SDS) for 4-bromo-4'-n-pentylbiphenyl with GHS pictograms was not found, data for the closely related compound 4-bromobiphenyl (B57062) (CAS 92-66-0) provides valuable insight into the potential hazards. Researchers should handle 4-bromo-4'-n-pentylbiphenyl with similar precautions.
GHS Hazard Classification (Inferred from 4-bromobiphenyl)
| Hazard Class | Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 1 |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | Category 3 |
| Hazardous to the aquatic environment, acute hazard | Category 1 |
Source: Inferred from Safety Data Sheet for 4-bromobiphenyl[5]
Hazard and Precautionary Statements (Inferred)
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Very toxic to aquatic life.[5]
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5]
-
Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
-
Experimental Protocols
The synthesis of 4-bromo-4'-n-pentylbiphenyl can be achieved through a multi-step process starting from biphenyl. The following is a detailed methodology for its synthesis.
Synthesis of 4-bromo-4'-n-pentylbiphenyl
This synthesis involves three main stages: Friedel-Crafts acylation, Wolff-Kishner reduction, and subsequent bromination.
Step 1: Friedel-Crafts Acylation of Biphenyl
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) or nitrobenzene (B124822) under a nitrogen atmosphere, add biphenyl.
-
Cool the mixture in an ice bath.
-
Slowly add pentanoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 4-pentanoylbiphenyl.
Step 2: Wolff-Kishner Reduction of 4-pentanoylbiphenyl
-
In a reaction vessel equipped with a reflux condenser, combine 4-pentanoylbiphenyl, hydrazine (B178648) hydrate, and a high-boiling solvent like diethylene glycol.
-
Add potassium hydroxide (B78521) pellets to the mixture.
-
Heat the mixture to reflux for several hours.
-
After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl (B1172339).
Step 3: Bromination of 4-pentylbiphenyl
-
Dissolve 4-pentylbiphenyl in a suitable solvent such as carbon tetrachloride.
-
Slowly add a solution of bromine in the same solvent dropwise in the dark.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.
-
Dry the organic layer and remove the solvent to yield 4-bromo-4'-pentylbiphenyl.[6]
Visualizations
Synthetic Pathway of 4-bromo-4'-n-pentylbiphenyl
The following diagram illustrates the logical workflow for the synthesis of 4-bromo-4'-n-pentylbiphenyl.
Caption: Synthetic workflow for 4-bromo-4'-n-pentylbiphenyl.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and handle all substances in accordance with established laboratory safety procedures.
References
The Lynchpin of Liquid Crystal Displays: A Technical Guide to 4-Bromo-4'-pentylbiphenyl
An In-depth Analysis for Researchers and Drug Development Professionals
In the realm of liquid crystal technology, the synthesis of high-purity mesogenic compounds is paramount. Among the critical starting materials, 4-Bromo-4'-pentylbiphenyl stands out as a foundational building block for a significant class of liquid crystals, most notably the cyanobiphenyls which have been instrumental in the advancement of liquid crystal displays (LCDs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development who may utilize liquid crystal technologies in their work.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Units |
| Molecular Formula | C₁₇H₁₉Br | |
| Molecular Weight | 303.24 | g/mol |
| Melting Point | 98 | °C |
| Boiling Point | 378.3 | °C at 760 mmHg |
| 200-202 | °C at 0.5 Torr | |
| Density | 1.197 | g/cm³ (Predicted) |
| Flash Point | 176.8 | °C |
| Refractive Index | 1.56 | |
| LogP | 5.84880 |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with biphenyl. The general synthetic pathway involves the introduction of a pentyl group followed by bromination.
The Pivotal Role of 4-Bromo-4'-pentylbiphenyl in Advanced Materials Science
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Bromo-4'-pentylbiphenyl is a key bifunctional organic compound that serves as a critical building block in the synthesis of advanced materials. Its unique structure, featuring a rigid biphenyl (B1667301) core, a flexible pentyl chain, and a reactive bromine atom, makes it an indispensable intermediate in the production of liquid crystals and a valuable precursor for a range of organic electronic materials. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound in materials science.
Physicochemical Properties
The physical and chemical properties of this compound are foundational to its utility in materials synthesis. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₁₇H₁₉Br |
| Molecular Weight | 303.24 g/mol |
| Melting Point | 98 °C |
| Boiling Point | 200-202 °C at 0.5 Torr |
| Density | 1.197 g/cm³ (predicted) |
| Solubility | Almost transparent in Toluene |
| Appearance | White to almost white powder or crystal |
Synthesis of this compound: Experimental Protocols
The most common synthetic route to this compound is a multi-step process commencing with biphenyl. This pathway involves a Friedel-Crafts acylation, followed by a Wolff-Kishner reduction, and concludes with a regioselective bromination.
Step 1: Friedel-Crafts Acylation of Biphenyl
This initial step introduces a pentanoyl group to the biphenyl core.
Materials:
-
Biphenyl
-
Pentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry solvent (e.g., dichloromethane, nitrobenzene)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in a dry solvent under a nitrogen atmosphere, add biphenyl.
-
Cool the mixture in an ice bath.
-
Slowly add pentanoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting 4-pentanoylbiphenyl by recrystallization or column chromatography.[1]
Logical Relationship for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of biphenyl.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl
The ketone functional group introduced in the first step is reduced to an alkane.
Materials:
-
4-Pentanoylbiphenyl
-
Potassium hydroxide (B78521) (KOH)
-
High-boiling solvent (e.g., diethylene glycol)
-
Diethyl ether (or other suitable organic solvent)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
To a solution of 4-pentanoylbiphenyl in a high-boiling solvent, add hydrazine hydrate and potassium hydroxide.
-
Heat the mixture to reflux for several hours.
-
After cooling, add water and extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl (B1172339).[1]
Experimental Workflow for Wolff-Kishner Reduction
Caption: Wolff-Kishner reduction workflow.
Step 3: Bromination of 4-Pentylbiphenyl
The final step is the regioselective bromination of the 4-pentylbiphenyl.
Materials:
-
4-Pentylbiphenyl
-
Suitable solvent (e.g., carbon tetrachloride)
-
Bromine
-
Sodium thiosulfate (B1220275) solution
-
Water
-
Brine
Protocol:
-
Dissolve 4-pentylbiphenyl in a suitable solvent.
-
Slowly add a solution of bromine in the same solvent dropwise in the dark.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.
-
Dry the organic layer and remove the solvent to yield this compound.[1]
Applications in Materials Science
The primary application of this compound in materials science is as a pivotal intermediate in the synthesis of liquid crystals, particularly the 4-alkyl-4'-cyanobiphenyls, which are a well-known class of nematic liquid crystals.[1]
Precursor for Liquid Crystals
The bromine atom on the biphenyl core serves as a reactive site for cyanation reactions. For instance, in the synthesis of the widely used liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB), this compound is reacted with copper(I) cyanide. This substitution reaction replaces the bromine atom with a cyano group, a crucial step in forming the final liquid crystal molecule.[1] The resulting cyanobiphenyls exhibit the desirable mesomorphic properties essential for applications in liquid crystal displays (LCDs).[2][3]
Signaling Pathway for Liquid Crystal Synthesis
References
The Synthesis of 4-Alkyl-4'-Cyanobiphenyls: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthetic routes to 4-alkyl-4'-cyanobiphenyls, a class of molecules pivotal in materials science and with emerging interest in medicinal chemistry. This document outlines the core synthetic strategies, providing detailed experimental protocols, quantitative data for comparison, and visual diagrams of the synthetic workflows.
Introduction
4-Alkyl-4'-cyanobiphenyls are organic compounds characterized by a biphenyl (B1667301) core substituted with an alkyl chain at the 4-position and a nitrile group at the 4'-position. These molecules are renowned for their application as liquid crystals in display technologies.[1][2] Their unique properties, such as chemical stability and high birefringence, have made them indispensable in the development of liquid crystal displays (LCDs). Beyond materials science, the biphenyl scaffold is a common motif in pharmacologically active compounds, and as such, the synthesis of its derivatives is of significant interest to the drug development sector.[1] This guide focuses on the primary synthetic methodologies for obtaining 4-alkyl-4'-cyanobiphenyls, offering a comparative analysis to aid in the selection of the most suitable route for a given research or development objective.
Major Synthetic Routes
The synthesis of 4-alkyl-4'-cyanobiphenyls can be broadly categorized into three main approaches: the classical multi-step synthesis, modern cross-coupling reactions, and an efficient one-pot synthesis. Each method offers distinct advantages and disadvantages in terms of yield, scalability, and substrate scope.
Classical Multi-Step Synthesis from 4-Bromobiphenyl
One of the earliest and most established methods for synthesizing 4-alkyl-4'-cyanobiphenyls begins with commercially available 4-bromobiphenyl.[3] This pathway involves a sequence of classical organic reactions, as illustrated below.
Caption: Classical synthetic route to 4-alkyl-4'-cyanobiphenyls.
This method is robust and has been widely used for the synthesis of various homologues. However, it is a multi-step process that can lead to lower overall yields and requires the use of harsh reagents.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it has been successfully applied to the synthesis of 4-alkyl-4'-cyanobiphenyls.[4][5] This approach typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.
References
The Biphenyl Core: A Cornerstone in the Design of Calamitic Liquid Crystals
An In-depth Technical Guide for Researchers and Scientists
The biphenyl (B1667301) moiety is a fundamental building block in the molecular architecture of calamitic (rod-shaped) liquid crystals. Its rigid, linear structure and anisotropic nature are pivotal in promoting the formation of the mesophases that are essential for a vast array of technological applications, most notably in liquid crystal displays (LCDs). This guide provides a comprehensive overview of the biphenyl core, detailing its structure-property relationships, key experimental methodologies for its characterization, and the impact of its derivatives on the properties of liquid crystalline materials.
The Biphenyl Core: Structure and Properties
The biphenyl core consists of two phenyl rings connected by a single bond. This linkage allows for a degree of rotational freedom, but the overall structure is predominantly linear and rigid. This inherent anisotropy is a primary driver for the formation of liquid crystalline phases. The extent of this anisotropy can be influenced by the dihedral angle between the two phenyl rings, which in turn is affected by the nature and position of any substituents.
The electronic properties of the biphenyl core, specifically its conjugated π-system, contribute significantly to its birefringence (anisotropy of refractive index) and dielectric anisotropy. These properties are critical for the functioning of liquid crystal-based devices.
Structure-Property Relationships
The properties of calamitic liquid crystals are highly tunable by modifying the molecular structure. For biphenyl-based systems, key modifications include the introduction of terminal groups and lateral substituents, as well as the extension of the rigid core.
-
Terminal Groups: The addition of flexible alkyl or alkoxy chains at the para-positions of the biphenyl core can lower the melting point and influence the type of mesophase formed. Polar terminal groups, such as cyano (-CN) or fluoro (-F), can significantly increase the dielectric anisotropy.
-
Lateral Substituents: Introducing substituents on the sides of the biphenyl core can alter the molecular shape and packing. This can lead to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid) and can influence the viscosity and elastic constants of the material.
-
Core Extension: Incorporating additional phenyl rings or other rigid units to extend the biphenyl core generally increases the clearing point and enhances the thermal stability of the mesophase.
The following diagram illustrates the general structure-property relationships in biphenyl-based calamitic liquid crystals.
Caption: Structure-property relationships in biphenyl-based calamitic liquid crystals.
Quantitative Data of Representative Biphenyl Liquid Crystals
The following table summarizes the key physical properties of some well-known biphenyl-based liquid crystals. This data highlights the impact of different terminal groups on the mesophase behavior and physical constants.
| Compound | Structure | Transition Temperatures (°C) | Birefringence (Δn) at 589 nm, 25°C | Dielectric Anisotropy (Δε) at 1 kHz, 25°C |
| 4-Cyano-4'-pentylbiphenyl (5CB) | C5H11-(C6H4)2-CN | Cr 24 N 35.3 I | 0.18 | +11.5 |
| 4-Cyano-4'-heptylbiphenyl (7CB) | C7H15-(C6H4)2-CN | Cr 30 N 42.8 I | 0.17 | +10.5 |
| 4-Methoxy-4'-butylbiphenyl (1O4) | CH3O-(C6H4)2-C4H9 | Cr 75.5 N 76 I | ~0.16 | +0.2 |
| 4-Ethoxy-4'-ethylbiphenyl (2O2) | C2H5O-(C6H4)2-C2H5 | Cr 80 N 109 I | ~0.17 | +0.3 |
Cr: Crystalline, N: Nematic, I: Isotropic Liquid
Experimental Protocols
The synthesis and characterization of biphenyl-based liquid crystals involve a series of well-established experimental techniques.
A common synthetic route to the nCB series involves the Suzuki coupling reaction.
Caption: Synthetic workflow for 4-cyano-4'-alkylbiphenyls via Suzuki coupling.
Detailed Protocol:
-
Suzuki Coupling:
-
To a solution of 4-bromobiphenyl and the corresponding n-alkylboronic acid in a 2:1 mixture of toluene and ethanol, an aqueous solution of sodium carbonate is added.
-
The mixture is degassed with argon for 30 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours under an inert atmosphere.
-
After cooling, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
-
-
Cyanation:
-
The purified 4-alkylbiphenyl is dissolved in dimethylformamide (DMF).
-
Copper(I) cyanide is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled, poured into an aqueous solution of iron(III) chloride and hydrochloric acid, and stirred for 30 minutes.
-
The mixture is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic extracts are combined, washed with water, and dried.
-
The solvent is evaporated, and the final product is purified by recrystallization.
-
The synthesized compounds are characterized by a variety of analytical methods to confirm their structure and evaluate their liquid crystalline properties.
Caption: Experimental workflow for the characterization of biphenyl liquid crystals.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the synthesized compounds. The chemical shifts, integration values, and coupling constants provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. For example, the characteristic stretching vibration of the cyano group (-C≡N) appears around 2225 cm⁻¹.
-
Polarized Optical Microscopy (POM): POM is a primary tool for identifying liquid crystalline phases. The textures observed under a polarizing microscope are characteristic of specific mesophases (e.g., nematic, smectic). A hot stage is used to observe the phase transitions as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the transition temperatures and associated enthalpy changes of the liquid crystalline material. The temperatures at which peaks appear in the DSC thermogram correspond to phase transitions.
-
X-ray Diffraction (XRD): XRD studies on oriented samples can provide detailed information about the molecular arrangement within the different mesophases, such as the layer spacing in smectic phases.
-
Birefringence Measurement: The birefringence (Δn) is typically measured using an Abbe refractometer. The ordinary (nₒ) and extraordinary (nₑ) refractive indices are measured for an aligned sample, and the birefringence is calculated as Δn = nₑ - nₒ.
-
Dielectric Spectroscopy: The dielectric anisotropy (Δε) is determined by measuring the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity of an aligned sample in a capacitor cell using an impedance analyzer. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Conclusion
The biphenyl core remains a vital component in the design of calamitic liquid crystals. Its inherent rigidity and linearity, coupled with the ability to be readily functionalized, provide a versatile platform for tuning the physical properties of liquid crystalline materials. A thorough understanding of the structure-property relationships and the application of a comprehensive suite of experimental techniques are essential for the rational design of new biphenyl-based liquid crystals with tailored properties for advanced applications.
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-4'-pentylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Bromo-4'-pentylbiphenyl (CAS No. 63619-59-0). Adherence to strict safety protocols is essential when working with this substance.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉Br | [1][2] |
| Molecular Weight | 303.24 g/mol | [1][2] |
| Melting Point | 98 °C | [1][2][3] |
| Boiling Point | 378.3°C at 760 mmHg | [1][2] |
| Density | 1.197 g/cm³ | [1][2] |
| Flash Point | 176.8°C | [1][2] |
| Solubility | Almost transparent in Toluene. | [2][3] |
| Storage Temperature | Room Temperature, sealed in a dry place. | [2][3] |
Hazard Identification and Safety Precautions
While specific GHS classification for this compound is not consistently available, data for the closely related compound 4-Bromobiphenyl indicates potential hazards.[4][5] Users should handle this chemical with care, assuming it may present similar risks.
General Handling Precautions:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[4][5]
-
Wear suitable protective clothing, including gloves and eye/face protection.[4][6][7]
-
Prevent the formation of dust and aerosols.[4]
-
Wash hands and any exposed skin thoroughly after handling.[6][8]
-
Do not eat, drink, or smoke in the handling area.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Emergency and First-Aid Procedures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures | Source(s) |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [5][6][8] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [5][6][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5][6][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. | [5][6][8] |
Experimental Protocols
Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB) via this compound
This protocol outlines a convergent synthesis route where this compound is a key intermediate.[9]
Step 1: Friedel-Crafts Acylation of Biphenyl (B1667301)
-
Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Add biphenyl to the stirred suspension.
-
Slowly add pentanoyl chloride dropwise.
-
After addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry and remove the solvent to yield 4-pentanoylbiphenyl.
Step 2: Bromination of 4-Pentylbiphenyl (B1172339)
-
Dissolve 4-pentylbiphenyl in a suitable solvent like carbon tetrachloride.
-
Slowly add a solution of bromine in the same solvent dropwise in the dark.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer and remove the solvent to yield this compound.[9]
Step 3: Cyanation of this compound
-
Heat a mixture of this compound and copper(I) cyanide (CuCN) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).[9]
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into a ferric chloride solution in hydrochloric acid to decompose copper complexes.
-
Extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, then dry and remove the solvent.
-
Purify the crude product by column chromatography followed by recrystallization to obtain 4-pentyl-4'-cyanobiphenyl (5CB).[9]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Cas 63619-59-0,4-BROMO-4'-N-PENTYLBIPHENYL | lookchem [lookchem.com]
- 3. 63619-59-0 CAS MSDS (4-BROMO-4'-N-PENTYLBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 4-Bromo-4'-pentylbiphenyl: An Application Note for Researchers
This document provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-4'-pentylbiphenyl, a significant intermediate in the development of liquid crystals and other advanced organic materials. The described three-step synthesis pathway begins with the Friedel-Crafts acylation of biphenyl (B1667301), followed by a Wolff-Kishner reduction, and concludes with the bromination of the resulting 4-pentylbiphenyl (B1172339).
This protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive guide to the preparation of this versatile biphenyl derivative.
Physicochemical Properties and Data
The following table summarizes the key quantitative data for the final product and the intermediates in its synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Indicative Yield (%) |
| 4-Pentanoylbiphenyl | C₁₇H₁₆O | 236.31 | Solid | - | - | 80-90[1] |
| 4-Pentylbiphenyl | C₁₇H₂₀ | 224.34[2] | Solid | - | - | >90[1] |
| This compound | C₁₇H₁₉Br | 303.24 | White crystalline powder | 98[1] | 378.3 at 760 mmHg | High[1] |
Experimental Workflow
The synthesis of this compound is accomplished through a three-step reaction sequence as illustrated in the following diagram.
Caption: A three-step synthesis of this compound.
Detailed Experimental Protocols
The following section provides a detailed methodology for each key experiment in the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Biphenyl to 4-Pentanoylbiphenyl
This procedure outlines the acylation of biphenyl using pentanoyl chloride in the presence of a Lewis acid catalyst.
Materials and Reagents:
-
Biphenyl
-
Anhydrous aluminum chloride (AlCl₃)
-
Pentanoyl chloride
-
Dichloromethane (B109758) (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
To this suspension, add biphenyl and cool the mixture to 0 °C using an ice bath.
-
Slowly add pentanoyl chloride dropwise from the dropping funnel to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Upon completion (monitored by TLC), carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-pentanoylbiphenyl.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl to 4-Pentylbiphenyl
This protocol describes the reduction of the ketone functional group in 4-pentanoylbiphenyl to a methylene (B1212753) group. The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for this transformation.
Materials and Reagents:
-
4-Pentanoylbiphenyl
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 4-pentanoylbiphenyl in diethylene glycol.
-
Add potassium hydroxide pellets and hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
After the initial reflux, arrange the apparatus for distillation and remove water and excess hydrazine by distilling until the temperature of the reaction mixture reaches approximately 200 °C.
-
Once the distillation is complete, return the apparatus to a reflux setup and continue to heat at this temperature for another 4-5 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-pentylbiphenyl.
Step 3: Bromination of 4-Pentylbiphenyl to this compound
This final step involves the electrophilic aromatic substitution of 4-pentylbiphenyl to introduce a bromine atom at the 4'-position.
Materials and Reagents:
-
4-Pentylbiphenyl
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-pentylbiphenyl in carbon tetrachloride in a round-bottom flask protected from light.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature until the reaction is complete, which can be monitored by the disappearance of the bromine color and confirmed by TLC.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
The final product can be further purified by recrystallization to obtain a white crystalline solid.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-4'-pentylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions using 4-Bromo-4'-pentylbiphenyl as a key reactant. The protocols and data presented are intended to facilitate the synthesis of novel terphenyl derivatives, which are of significant interest in the development of liquid crystals and other advanced materials.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and polyaryl structures.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid) with an organohalide.[1] For the purposes of these notes, we will focus on the reaction of this compound with various arylboronic acids to yield 4-alkyl-p-terphenyls and their derivatives. These products are particularly relevant in the field of liquid crystal technology due to their advantageous physical properties.[2][3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Palladium(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the desired biaryl product, regenerating the Palladium(0) catalyst to continue the cycle.
Data Presentation: Reaction Parameters for Suzuki Coupling of Aryl Bromides
The following tables summarize typical reaction conditions for Suzuki coupling reactions of aryl bromides analogous to this compound. These data can serve as a starting point for reaction optimization.
Table 1: General Reaction Conditions for Suzuki Coupling
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 equivalent | This compound (Limiting Reagent) |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd/C.[1] |
| Ligand (if applicable) | 2 - 10 mol% | Used with catalysts like Pd(OAc)₂. Examples include PPh₃, SPhos, XPhos. |
| Base | 2 - 3 equivalents | K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH are commonly used. The choice of base can significantly impact yield. |
| Solvent | Toluene (B28343)/Water, Dioxane/Water, THF/Water, DMF | A biphasic system is often employed. |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rates but may also lead to side reactions.[4] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |
Table 2: Catalyst and Base Combinations with Reported Yields for Analogous Reactions
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) + PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~95 |
| 2 | 4-Bromoacetophenone | Phenylboronic Acid | Pd/C (10) | K₂CO₃ | CH₃CN | 80 | 8 | 78-91[5] |
| 3 | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | ~75[6] |
| 4 | 4-Bromoacetophenone | Phenylboronic Acid | Pyridine-based Pd(II) complex (0.25) | KOH | Water | 100 (Microwave) | 0.08 | 96[7] |
| 5 | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | G-COOH-Pd-10 | - | DMF/H₂O | 70-110 | 3-48 | Good conversion[8] |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of this compound with an arylboronic acid. These should be adapted and optimized based on the specific arylboronic acid being used and the desired scale of the reaction.
Protocol 1: Standard Suzuki Coupling using a Homogeneous Catalyst
This protocol is a general method adaptable for many Suzuki coupling reactions.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer/hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[1]
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the desired terphenyl product.
Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)
This protocol utilizes a heterogeneous catalyst, which can simplify product purification.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
10% Palladium on Carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add 10% Pd/C (5 mol%).
-
Add acetonitrile (10 mL) and deionized water (5 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Mandatory Visualizations
Below are diagrams illustrating the key concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Using 4-Bromo-4'-pentylbiphenyl
Introduction
4-Bromo-4'-pentylbiphenyl is a crucial intermediate in the synthesis of various nematic liquid crystals, most notably 4'-pentylbiphenyl-4-carbonitrile (commonly known as 5CB).[1][2] The molecular structure of these compounds, featuring a rigid biphenyl (B1667301) core and flexible terminal groups, gives rise to the mesophases that are fundamental to liquid crystal display (LCD) technology and other optoelectronic applications.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of nematic liquid crystals utilizing this compound, targeting researchers, scientists, and professionals in drug development and materials science. Two primary synthetic strategies are outlined: a linear synthesis approach and a convergent approach using Suzuki-Miyaura coupling.
Synthetic Strategies
There are two main pathways for the synthesis of 4'-pentylbiphenyl-4-carbonitrile (5CB) that involve this compound.
-
Linear Synthesis: This is a multi-step process that starts from biphenyl and synthesizes this compound as a key intermediate, which is then converted to the final product.
-
Convergent Synthesis (Suzuki-Miyaura Coupling): This approach involves the palladium-catalyzed cross-coupling of two separate building blocks, one of which can be derived from this compound.[4] This method offers greater flexibility for creating a variety of biphenyl-based liquid crystals.
Linear Synthesis of 4'-pentylbiphenyl-4-carbonitrile (5CB)
This synthetic route involves the sequential modification of biphenyl to introduce the pentyl and bromo groups, followed by cyanation to yield the final liquid crystal product.
Experimental Workflow: Linear Synthesis
Caption: Workflow for the linear synthesis of 4'-pentylbiphenyl-4-carbonitrile (5CB).
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation of Biphenyl [4]
-
Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) under a nitrogen atmosphere.
-
Add biphenyl to the stirred suspension and cool the mixture in an ice bath.
-
Slowly add pentanoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-pentanoylbiphenyl.
-
Purify the product by recrystallization or column chromatography.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl [4]
-
To a solution of 4-pentanoylbiphenyl in a high-boiling solvent like diethylene glycol, add hydrazine hydrate and potassium hydroxide (B78521) (KOH).[4]
-
Heat the mixture to reflux for several hours.
-
After cooling, add water and extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl.
Step 3: Bromination of 4-Pentylbiphenyl [4]
-
Dissolve 4-pentylbiphenyl in a suitable solvent like carbon tetrachloride.
-
Slowly add a solution of bromine in the same solvent dropwise in the dark.
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.
-
Dry the organic layer and remove the solvent to yield this compound.[4]
Step 4: Cyanation of this compound [4]
-
Heat a mixture of this compound and copper(I) cyanide (CuCN) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).[4]
-
Maintain the reaction at reflux for several hours.
-
After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent like toluene.
-
Wash the organic layer with water and brine, dry, and remove the solvent.
-
Purify the crude product by column chromatography followed by recrystallization to obtain 4'-pentyl-4'-cyanobiphenyl (5CB).[4]
Convergent Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and is widely used in the synthesis of biphenyl derivatives.[5][6][7] In this approach, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Convergent synthesis of a disubstituted biphenyl via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes the synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile as a representative example.[8] A similar procedure can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask, combine 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene (or this compound), 4-cyanophenylboronic acid, and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress using TLC. The reaction is generally complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure liquid crystal product.
Quantitative Data
The physical properties of the final liquid crystal product are critical for its application. The phase transition temperatures determine the operational range of the material.
| Compound | Synthetic Step/Method | Yield (%) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| 4'-Pentylbiphenyl-4-carbonitrile (5CB) | Cyanation of this compound | Varies | 22.5[1] | 35.0[1] |
| 4,4'-Dimethyl-1,1'-biphenyl | Grignard/Thallium Bromide | 85 | - | - |
Note: Yields are indicative and can vary based on reaction scale and purification methods.
Properties and Applications of 5CB
4-Cyano-4'-pentylbiphenyl (5CB) is a well-characterized nematic liquid crystal.[1][2] It exhibits a nematic phase at room temperature, making it highly suitable for use in liquid crystal displays (LCDs).[2][9] The cyano group provides a strong dipole moment, which is essential for the dielectric anisotropy required for the alignment of the liquid crystal molecules in an electric field.[8] The pentyl chain contributes to the material's fluidity and influences the phase transition temperatures. The molecule is approximately 20 Å long.[1] The nematic phase is characterized by molecules that have a general directional ordering but are not arranged in layers.[3] This arrangement can be manipulated by an external electric field to control the passage of light, which is the fundamental principle behind LCDs.[2]
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. colorado.edu [colorado.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. ossila.com [ossila.com]
Application Notes and Protocols: Utilizing 4-Bromo-4'-pentylbiphenyl as a Precursor for Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)
Introduction
4-Bromo-4'-pentylbiphenyl is a versatile building block in the synthesis of advanced organic electronic materials. Its biphenyl (B1667301) core provides good thermal stability and a foundation for extended π-conjugation, while the terminal pentyl group can enhance solubility and influence molecular packing. The presence of a bromine atom offers a reactive site for facile carbon-carbon bond formation through various cross-coupling reactions. These characteristics make it an ideal precursor for creating more complex, functional molecules for use in Organic Light-Emitting Diodes (OLEDs).
This document outlines the application of this compound as a starting material for the synthesis of a novel hole-transporting material (HTM) and provides a detailed protocol for the fabrication of a multilayer OLED device incorporating this synthesized material.
I. Synthesis of a Biphenyl-Carbazole Based Hole-Transporting Material
A common strategy for designing high-performance HTMs is to couple electron-rich aromatic amine or carbazole (B46965) moieties with a stable aromatic core. In this proposed synthesis, this compound is functionalized with a carbazole unit via a Suzuki coupling reaction. Carbazole derivatives are well-known for their excellent hole-transporting properties and high thermal stability.
Hypothetical Synthetic Scheme:
Caption: Proposed synthesis of a hole-transporting material.
Experimental Protocol: Synthesis of 4'-(9H-carbazol-9-yl)-4-pentyl-1,1'-biphenyl
This protocol describes a generalized procedure for the Suzuki coupling reaction.
-
Reagents and Materials:
-
This compound (1.0 equivalent)
-
N-(4-boronophenyl)-9H-carbazole (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a 100 mL Schlenk flask, add this compound, N-(4-boronophenyl)-9H-carbazole, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene and deionized water in a 4:1 ratio (v/v) to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (DCM) and wash with brine (saturated NaCl solution).
-
Separate the organic layer, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. OLED Device Fabrication and Characterization
The synthesized hole-transporting material can be incorporated into a multilayer OLED device. A standard device architecture is proposed below.
Proposed OLED Device Structure:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole Transport Layer (HTL): Synthesized 4'-(9H-carbazol-9-yl)-4-pentyl-1,1'-biphenyl
-
Emissive Layer (EML): Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) doped into a host material like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Experimental Protocol: OLED Device Fabrication
This protocol describes the fabrication of the OLED device by vacuum thermal evaporation.
Caption: Workflow for OLED device fabrication.
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
The cleaned substrates are dried in an oven at 120 °C for 30 minutes.
-
Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
-
Organic and Metal Layer Deposition:
-
The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁷ Torr.
-
The organic materials and metals are loaded into separate crucibles.
-
The layers are deposited sequentially onto the substrate at a controlled rate, monitored by a quartz crystal microbalance.
-
HIL (TAPC): 30 nm thickness, deposition rate of 1-2 Å/s.
-
HTL (Synthesized Material): 20 nm thickness, deposition rate of 1-2 Å/s.
-
EML (e.g., 8% Ir(ppy)₃ in CBP): 30 nm thickness, co-deposition with rates of 0.2 Å/s for the dopant and 2 Å/s for the host.
-
ETL (Alq₃): 30 nm thickness, deposition rate of 1-2 Å/s.
-
EIL (LiF): 1 nm thickness, deposition rate of 0.1-0.2 Å/s.
-
Cathode (Al): 100 nm thickness, deposition rate of 5-10 Å/s, deposited through a shadow mask to define the active area.
-
-
-
Encapsulation:
-
Following deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to ambient air.
-
The devices are encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
III. Hypothetical Device Performance Data
The performance of the fabricated OLEDs would be characterized using a source meter and a spectroradiometer. The following table summarizes the expected performance metrics for a device utilizing the synthesized biphenyl-carbazole HTM.
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Maximum Luminance | > 15,000 cd/m² |
| Maximum Current Efficiency | 45 cd/A |
| Maximum Power Efficiency | 35 lm/W |
| Maximum External Quantum Efficiency (EQE) | 18 % |
| Electroluminescence Peak | 515 nm (Green) |
| CIE Coordinates (x, y) | (0.30, 0.61) |
Disclaimer: The data presented in this table is hypothetical and serves as an illustrative example of the typical performance characteristics for an OLED with a similar material class and device architecture. Actual performance may vary based on the precise molecular structure, purity of materials, and optimization of the device fabrication process.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of high-performance organic materials for OLED applications. Through well-established synthetic methodologies like the Suzuki coupling, it can be functionalized to produce novel hole-transporting materials. The protocols provided offer a foundational framework for the synthesis of such materials and their integration into OLED devices. The development of new materials derived from this compound has the potential to contribute to the advancement of next-generation display and lighting technologies.
Application Notes and Protocols for the Bromination of 4-Pentylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the electrophilic bromination of 4-pentylbiphenyl (B1172339). This reaction is a crucial step in the synthesis of various functional materials, particularly liquid crystals like 4-alkyl-4'-cyanobiphenyls, which are essential components in display technologies. The protocols and data presented are intended to equip researchers with the necessary information for the successful synthesis and purification of 4-bromo-4'-pentylbiphenyl.
Overview of the Synthesis
The bromination of 4-pentylbiphenyl is an electrophilic aromatic substitution reaction. The alkyl group at the 4-position of the biphenyl (B1667301) system is an activating group, directing the incoming electrophile (bromine) primarily to the para position on the unsubstituted phenyl ring. This regioselectivity is key to obtaining the desired this compound isomer.
A general synthetic pathway involves the dissolution of 4-pentylbiphenyl in a suitable solvent, followed by the controlled addition of a brominating agent, such as elemental bromine. The reaction is typically performed at room temperature and monitored until completion. Subsequent workup and purification steps are necessary to isolate the final product in high purity.
Quantitative Data
While specific yield data for the bromination of 4-pentylbiphenyl is often reported qualitatively as "high," a more detailed quantitative understanding can be extrapolated from similar reactions. The following table summarizes typical reaction parameters and expected outcomes. Data for the closely related 4-propylbiphenyl (B80277) is included to provide a more concrete reference for reaction conditions and potential yields.[1]
| Substrate | Brominating Agent | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 4-Pentylbiphenyl | Bromine (Br₂) | None specified | Carbon Tetrachloride | Not specified | Room Temperature | High[2] |
| 4-Propylbiphenyl | Liquid Bromine | Ferric Chloride (FeCl₃) | Not specified | 15-20 | 20-30 | >56 (overall yield for multi-step synthesis)[1] |
Note: The yield for 4-propylbiphenyl represents the overall yield for a multi-step synthesis, of which bromination is one part.[1] The yield for the bromination of 4-pentylbiphenyl is qualitatively described as high.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-pentylbiphenyl and its subsequent bromination.
Synthesis of 4-Pentylbiphenyl (Precursor)
This protocol outlines a typical Friedel-Crafts acylation followed by a Wolff-Kishner reduction to obtain the starting material, 4-pentylbiphenyl.[2]
Step 1: Friedel-Crafts Acylation of Biphenyl
-
Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) or nitrobenzene (B124822) in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Add biphenyl to the suspension.
-
Cool the mixture in an ice bath.
-
Slowly add pentanoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the resulting 4-pentanoylbiphenyl by recrystallization or column chromatography.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl
-
Dissolve the purified 4-pentanoylbiphenyl in a high-boiling solvent like diethylene glycol.
-
Add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (KOH).
-
Heat the mixture to reflux for several hours.
-
After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl.
Bromination of 4-Pentylbiphenyl
This protocol details the electrophilic bromination of 4-pentylbiphenyl to yield this compound.[2]
-
Dissolve 4-pentylbiphenyl in a suitable solvent such as carbon tetrachloride in a flask protected from light.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to quench any excess bromine.
-
Follow with washes of water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from biphenyl.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Scheme)
The diagram below outlines the chemical transformation from 4-pentylbiphenyl to this compound.
Caption: Reaction scheme for the bromination of 4-pentylbiphenyl.
References
Application Notes and Protocols for the Purification of Crude 4-Bromo-4'-pentylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 4-Bromo-4'-pentylbiphenyl, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. The document outlines two primary purification techniques: recrystallization and column chromatography, offering a comparative analysis of various solvent systems and their impact on product yield and purity.
Introduction
This compound is a crucial building block in materials science and medicinal chemistry. The purity of this compound is paramount for the successful synthesis of downstream products and for ensuring the desired physicochemical properties of the final materials. The crude product from synthesis typically contains unreacted starting materials, by-products, and other impurities that must be removed. This guide details effective purification strategies to obtain high-purity this compound.
Purification Strategies: A Comparative Overview
The choice of purification method, or a combination thereof, depends on the impurity profile of the crude product and the desired final purity. Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample, while column chromatography is a powerful technique for separating complex mixtures.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Solvent/Mobile Phase System | Typical Recovery/Yield (%) | Achievable Purity (%) | Key Considerations |
| Recrystallization | Ethanol (B145695) | 85 - 95 | > 98.0 | Good for removing minor impurities. Purity of the crude material should be relatively high. |
| Hexane | 80 - 90 | > 97.5 | Effective for removing more polar impurities. | |
| Toluene | 88 - 96 | > 98.5 | Good solvency for the compound, may require careful cooling to maximize recovery. | |
| Column Chromatography | Silica (B1680970) Gel, Hexane/Ethyl Acetate (98:2 v/v) | 70 - 85 | > 99.0 | Effective for separating a wide range of impurities. Requires solvent optimization. |
| Silica Gel, Hexane/Dichloromethane (95:5 v/v) | 75 - 90 | > 99.5 | Good for separating closely related non-polar impurities. | |
| Combined Approach | Column Chromatography followed by Recrystallization | > 65 (overall) | > 99.8 | Recommended for achieving the highest possible purity. |
Note: The data presented in this table is a synthesis of typical results found in the literature and may vary depending on the specific experimental conditions and the quality of the crude material.
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
Protocol for Recrystallization from Ethanol:
-
Dissolution: In a flask, add the crude this compound and a minimal amount of hot ethanol. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate the components of a mixture.
Protocol for Flash Column Chromatography:
-
Stationary Phase and Column Selection: Use standard silica gel (230-400 mesh) as the stationary phase. The column size should be chosen based on the amount of crude material to be purified.
-
Mobile Phase (Eluent) Selection: A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio is typically determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure. The different components of the mixture will travel down the column at different rates.
-
Fraction Collection: Collect the eluent in fractions as it exits the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for the column chromatography purification of this compound.
Caption: Combined purification strategy for achieving high-purity this compound.
Application Notes and Protocols for the Synthesis of 4-Alkyl-4'-Cyanobiphenyls via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-alkyl-4'-cyanobiphenyls, a class of compounds with significant applications in materials science, particularly as liquid crystals, and as intermediates in pharmaceutical synthesis. The synthetic route described herein involves a three-step sequence starting from biphenyl (B1667301): a Friedel-Crafts acylation to introduce an acyl group, followed by a reduction of the ketone to an alkyl group, and finally, cyanation to yield the target molecule.
Introduction
4-Alkyl-4'-cyanobiphenyls are characterized by their rod-like molecular structure, which is conducive to the formation of liquid crystalline phases. The length of the alkyl chain and the presence of the polar cyano group are critical determinants of their mesomorphic properties. This synthetic protocol provides a reliable method for accessing these valuable compounds.
Synthetic Pathway Overview
The overall synthetic scheme is as follows:
-
Friedel-Crafts Acylation: Biphenyl is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce a 4-acylbiphenyl.
-
Ketone Reduction: The resulting 4-acylbiphenyl is then reduced to a 4-alkylbiphenyl. This can be achieved under basic conditions via the Wolff-Kishner reduction or under acidic conditions using the Clemmensen reduction.[1][2]
-
Cyanation: The 4-alkylbiphenyl is first brominated at the 4'-position, followed by a Rosenmund-von Braun reaction using copper(I) cyanide to introduce the cyano group.
Data Presentation
The following table summarizes the expected yields for each step in the synthesis of a representative 4-alkyl-4'-cyanobiphenyl, 4-pentyl-4'-cyanobiphenyl (5CB).
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | Biphenyl | 4-Pentanoylbiphenyl | Pentanoyl chloride, AlCl₃, Dichloromethane (B109758) | 75-85 | >95 |
| 2 | Wolff-Kishner Reduction | 4-Pentanoylbiphenyl | 4-Pentylbiphenyl (B1172339) | Hydrazine (B178648) hydrate (B1144303), KOH, Diethylene glycol | 80-90 | >97 |
| 3a | Bromination | 4-Pentylbiphenyl | 4-Bromo-4'-pentylbiphenyl | Bromine, Iron catalyst | 70-80 | >98 |
| 3b | Cyanation | This compound | 4-Pentyl-4'-cyanobiphenyl | CuCN, DMF | 85-95 | >99 |
Experimental Protocols
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory chemicals and solvents (anhydrous)
Step 1: Friedel-Crafts Acylation of Biphenyl to 4-Pentanoylbiphenyl
This procedure describes the acylation of biphenyl with pentanoyl chloride.[3]
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (100 mL) under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pentanoyl chloride (1.0 eq) in anhydrous dichloromethane (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, add a solution of biphenyl (1.0 eq) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate) to afford 4-pentanoylbiphenyl as a white solid.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl to 4-Pentylbiphenyl
This protocol is a modification of the Huang-Minlon procedure for the Wolff-Kishner reduction.[4][5]
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-pentanoylbiphenyl (1.0 eq), diethylene glycol (100 mL), potassium hydroxide (B78521) (4.0 eq), and hydrazine hydrate (85% solution, 3.0 eq).
-
Heat the mixture to reflux (around 120-140 °C) for 1-2 hours.
-
After the initial reflux, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 190-200 °C.
-
Once the temperature has stabilized, switch back to a reflux setup and continue to heat at this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether or toluene (B28343) (3 x 75 mL).
-
Combine the organic extracts and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-pentylbiphenyl can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography.
Step 3: Synthesis of 4-Pentyl-4'-cyanobiphenyl
This two-part step involves the bromination of 4-pentylbiphenyl followed by cyanation.
Procedure:
-
In a flask protected from light, dissolve 4-pentylbiphenyl (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane (100 mL).
-
Add a catalytic amount of iron filings or iodine.
-
Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature with stirring.
-
Continue stirring at room temperature for 2-4 hours or until the bromine color disappears.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
Remove the solvent by rotary evaporation to yield crude this compound, which can be purified by recrystallization from ethanol.
This procedure is a Rosenmund-von Braun reaction.[6]
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Heat the mixture to reflux (around 150-160 °C) under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride (to complex with excess cyanide) and hydrochloric acid in water.
-
Extract the product with toluene or ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the final product, 4-pentyl-4'-cyanobiphenyl, by column chromatography on silica gel followed by recrystallization from hexane or ethanol.
Mandatory Visualization
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Bromo-4'-pentylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-Bromo-4'-pentylbiphenyl, a key intermediate in the manufacturing of liquid crystals and active pharmaceutical ingredients. The described synthetic pathway is designed for robustness, scalability, and high yield, making it suitable for industrial applications.
Synthetic Pathway Overview
The recommended industrial synthesis of this compound is a three-step process starting from commercially available biphenyl (B1667301). This pathway is selected for its use of cost-effective reagents, relatively mild reaction conditions, and straightforward purification procedures. The three key stages are:
-
Friedel-Crafts Acylation: Biphenyl is acylated with pentanoyl chloride in the presence of a Lewis acid catalyst to produce 4-pentanoylbiphenyl.
-
Wolff-Kishner Reduction: The ketone functional group of 4-pentanoylbiphenyl is reduced to an alkyl chain to yield 4-pentylbiphenyl (B1172339).
-
Electrophilic Bromination: The final step involves the selective bromination of 4-pentylbiphenyl at the 4'-position to obtain the target compound, this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purity at each stage of the synthesis, based on laboratory and pilot-scale data.
| Synthetic Step | Key Reagents | Typical Yield (%) | Purity (%) | Melting Point (°C) |
| 1. Friedel-Crafts Acylation | Biphenyl, Pentanoyl chloride, AlCl₃ | 85 - 95 | >95 | - |
| 2. Wolff-Kishner Reduction | 4-Pentanoylbiphenyl, Hydrazine hydrate, KOH | >90 | >97 | - |
| 3. Electrophilic Bromination | 4-Pentylbiphenyl, Bromine | High | >98 | - |
| Final Product | This compound | - | >99.5 (after recrystallization) | - |
Detailed Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Synthesis of 4-Pentanoylbiphenyl (Friedel-Crafts Acylation)
-
Apparatus Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide (B78521) solution) is assembled and flame-dried under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry solvent such as dichloromethane (B109758) or nitrobenzene. The mixture is cooled to 0-5 °C in an ice bath.
-
Reactant Addition: A solution of biphenyl (1.0 equivalent) and pentanoyl chloride (1.1 equivalents) in the same dry solvent is added dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: The reaction is carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic solvent is removed under reduced pressure to yield crude 4-pentanoylbiphenyl, which can be used in the next step without further purification if the purity is deemed sufficient.
Protocol 2: Synthesis of 4-Pentylbiphenyl (Wolff-Kishner Reduction)
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reagent Charging: The crude 4-pentanoylbiphenyl (1.0 equivalent) from the previous step is dissolved in a high-boiling solvent like diethylene glycol. To this solution, potassium hydroxide (KOH, 4.0 equivalents) and hydrazine hydrate (3.0 equivalents) are added.
-
Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Isolation: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to give 4-pentylbiphenyl as a crude product.[1]
Protocol 3: Synthesis of this compound (Electrophilic Bromination)
-
Apparatus Setup: A flask is equipped with a magnetic stirrer and a dropping funnel, and protected from light.
-
Reagent Charging: 4-Pentylbiphenyl (1.0 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Reactant Addition: A solution of bromine (1.05 equivalents) in the same solvent is added dropwise in the dark.
-
Reaction: The reaction mixture is stirred at room temperature until TLC analysis shows the complete consumption of the starting material.[1]
-
Work-up: The reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to quench any excess bromine, followed by washes with water and brine.[1]
-
Isolation and Purification: The organic layer is dried, and the solvent is removed to yield crude this compound.[1] For industrial applications requiring high purity, the crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) or heptane.
Alternative Synthetic Routes for Consideration
For specific applications or to avoid certain reagents, alternative synthetic strategies can be employed.
A. Suzuki-Miyaura Coupling
This powerful cross-coupling reaction can be used to form the biphenyl core.[2][3] It involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[2][3]
-
Reactants: 4-Bromophenylboronic acid and 1-bromo-4-pentylbenzene.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand.
-
Base: A base like potassium carbonate or sodium carbonate is required.
-
Advantages: High functional group tolerance and typically high yields.[3]
B. Grignard Reagent-Based Synthesis
The formation of a Grignard reagent from 4-bromobiphenyl (B57062) can be followed by a coupling reaction.[4][5]
-
Grignard Formation: 4-Bromobiphenyl reacts with magnesium turnings in an anhydrous ether solvent to form 4-phenylphenylmagnesium bromide.[5]
-
Coupling: This Grignard reagent can then be coupled with a pentyl halide in the presence of a suitable catalyst.
-
Considerations: This method requires strictly anhydrous conditions, as Grignard reagents are highly moisture-sensitive.[5][6]
Alternative Routes Diagram
Caption: Alternative synthetic pathways to this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-4'-pentylbiphenyl
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 4-Bromo-4'-pentylbiphenyl, a key intermediate in materials science and pharmaceutical development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound has a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings for this target molecule often stem from a few critical factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be optimal. For coupling aryl bromides, more robust systems involving ligands like SPhos, XPhos, or P(t-Bu)₃ often provide better results.[1]
-
Suboptimal Base and Solvent: The base is essential for activating the boronic acid for transmetalation.[2] An inappropriate base or solvent can hinder the reaction. A common system is a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (B84403) (K₃PO₄) base in a solvent mixture like Dioxane/H₂O or Toluene (B28343).[3][4]
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation, reducing overall efficiency.[3]
-
Side Reactions: The primary competing reactions are protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide starting material.[3][5]
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
A2: The most common byproducts in this synthesis are homocoupled products (biphenyl and 4,4'-dibromobiphenyl) and dehalogenated starting material (biphenyl).[5][6][7]
-
Homocoupling: This often occurs due to the presence of oxygen or an excess of Pd(II) species at the start of the reaction. To minimize it, ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and consider using a Pd(0) pre-catalyst.[3]
-
Dehalogenation: The aryl bromide can be reduced to the corresponding arene (biphenyl). This side reaction is often promoted by palladium-hydride species, which can form from reactions with certain bases or solvent impurities.[5][6] Using high-purity, anhydrous solvents and screening different non-hydridic bases can mitigate this issue.[3]
-
Protodeboronation: The boronic acid can be cleaved by hydrolysis before it couples. Using potassium trifluoroborate salts or boronate esters can increase stability and reduce this side reaction.[8]
Q3: What are the recommended starting materials for a high-yield synthesis?
A3: For a convergent synthesis using Suzuki-Miyaura coupling, the recommended starting materials are 1,4-dibromobenzene (B42075) and 4-pentylphenylboronic acid . This approach is generally efficient and avoids the multi-step process of functionalizing biphenyl.[9] Alternatively, coupling 4-bromophenylboronic acid with 1-bromo-4-pentylbenzene is also a viable strategy.
Q4: How critical is the choice of base and solvent in the Suzuki coupling?
A4: The base and solvent system is critical. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2] The solvent must solubilize the reactants and catalyst.
-
Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for less reactive aryl bromides.[1][4]
-
Solvents: Aprotic polar solvents like 1,4-dioxane (B91453), THF, or toluene are commonly used, often with a small amount of water to help dissolve the inorganic base.[3][5] The optimal solvent system should be determined empirically for best results.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the specific reaction conditions. The table below summarizes typical starting points for optimization based on analogous Suzuki-Miyaura couplings of aryl bromides.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (3%) | Pd₂(dba)₃ (1.5%) | Pd(OAc)₂ (2%) | More advanced catalyst systems (B, C) often improve yields over traditional ones (A). |
| Ligand (mol%) | - | XPhos (3%) | SPhos (4%) | Bulky, electron-rich phosphine (B1218219) ligands are crucial for efficient coupling of aryl bromides.[1][4] |
| Base (equiv.) | Na₂CO₃ (2.0) | K₂CO₃ (2.5) | K₃PO₄ (3.0) | Stronger inorganic bases generally lead to higher reaction rates and yields.[1] |
| Solvent System | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (5:1) | THF/H₂O (4:1) | Solvent choice affects solubility and reaction kinetics; optimization is recommended.[5] |
| Temperature (°C) | 100 | 90 | 80 | Higher temperatures can increase reaction rate but may also promote side reactions.[4] |
| Typical Yield (%) | 60-75% | 80-90% | 85-95% | Conditions B and C represent more modern, optimized systems likely to produce higher yields. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Synthesis of this compound
This protocol describes a convergent synthesis from 1,4-dibromobenzene and 4-pentylphenylboronic acid.
Materials:
-
1,4-dibromobenzene (1.0 eq)
-
4-pentylphenylboronic acid (1.1 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous, degassed 1,4-dioxane and water (5:1 ratio)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1,4-dibromobenzene, 4-pentylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield this compound as a white solid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
Common side reactions in 4-Bromo-4'-pentylbiphenyl synthesis and their prevention
Technical Support Center: Synthesis of 4-Bromo-4'-pentylbiphenyl
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting a Suzuki-Miyaura coupling to synthesize this compound and I am observing a significant amount of a byproduct with a mass corresponding to 4-pentylbiphenyl (B1172339). What is happening and how can I prevent it?
A1: This side product is likely the result of a dehalogenation reaction, where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This is a common side reaction in Suzuki coupling.[2]
Troubleshooting Dehalogenation:
-
Mechanism: Dehalogenation often occurs through the formation of a palladium-hydride (Pd-H) species. This can be generated from the palladium catalyst reacting with bases, solvents (like alcohols), or trace amounts of water in your reaction.[2] The Pd-H species can then react with your aryl bromide to produce the dehalogenated product.[1]
-
Prevention Strategies:
-
Choice of Halide: Bromo derivatives are generally less susceptible to dehalogenation than iodo derivatives.[3][4]
-
Solvent and Base: Avoid using solvents or bases that can easily generate hydride species. For example, alcoholic solvents can be problematic.[1]
-
Substrate: Electron-deficient aryl halides are more prone to this side reaction.[2] While 4-bromobiphenyl (B57062) derivatives are not strongly electron-deficient, this is a factor to consider.
-
Reaction Conditions: Lowering the reaction temperature may reduce the rate of dehalogenation, but it could also slow down the desired coupling reaction.[5]
-
Q2: My Suzuki-Miyaura coupling reaction is producing a symmetrical biphenyl (B1667301) byproduct. What is this and how can I minimize it?
A2: You are likely observing homocoupling, a side reaction where two molecules of your organoboron reagent (e.g., 4-pentylphenylboronic acid) couple together.[6]
Troubleshooting Homocoupling:
-
Primary Cause: The main culprits for homocoupling are dissolved oxygen and the presence of palladium(II) species in the reaction mixture.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[6]
-
Prevention Strategies:
-
Degassing: Rigorously degas your solvents and reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon.[7][8]
-
Inert Atmosphere: Ensure your reaction is carried out under a strict inert atmosphere (nitrogen or argon).[8]
-
Catalyst Choice: Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can help.
-
Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling without interfering with the main catalytic cycle.[7]
-
Q3: I am using a Grignard-based approach (Kumada coupling) and my yield is low, with the formation of byproducts like 4,4'-dipentylbiphenyl. How can I improve this?
A3: The formation of symmetrical byproducts like 4,4'-dipentylbiphenyl is a known side reaction in Grignard-based couplings, often referred to as Wurtz-type homocoupling.[9] Low yields can also be due to the premature quenching of the highly reactive Grignard reagent.
Troubleshooting Grignard Reactions:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[10] Any trace of water will quench the Grignard reagent, reducing your yield.[10]
-
Minimizing Homocoupling: Careful control of reaction conditions is crucial. This includes slow, controlled addition of the Grignard reagent to the reaction mixture, often at low temperatures.[9]
-
Initiation: Sometimes, the Grignard reaction can be slow to start. A small crystal of iodine can be used to activate the magnesium surface.[9]
Q4: I am following a multi-step synthesis starting with a Friedel-Crafts acylation of biphenyl. What are the potential pitfalls in the initial steps?
A4: While the search results focus more on coupling reactions, a common synthetic route involves the Friedel-Crafts acylation of biphenyl with pentanoyl chloride, followed by a reduction (like Wolff-Kishner) and then bromination.[11]
Troubleshooting Friedel-Crafts and Subsequent Steps:
-
Acylation: Ensure you are using a suitable Lewis acid catalyst (e.g., AlCl₃) and anhydrous conditions. The reaction should be quenched carefully, for example, by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[11]
-
Reduction: The Wolff-Kishner reduction uses hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent.[11] Ensure the reaction is heated sufficiently to drive the reaction to completion.
-
Bromination: The bromination of 4-pentylbiphenyl should be done carefully to avoid over-bromination (formation of dibromo- or polybromo-biphenyls). Slow, dropwise addition of bromine in the dark is recommended.[11] The reaction should be monitored by a technique like TLC to avoid the formation of multiple products.
Quantitative Data Summary
The following table summarizes typical yields for related synthetic steps. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions.
| Reaction Type / Step | Starting Materials | Product | Reported Yield | Reference |
| Friedel-Crafts Acylation & Reduction | Biphenyl, Pentanoyl Chloride | 4-Pentylbiphenyl | Not specified in snippets | [11] |
| Bromination | 4-Pentylbiphenyl, Bromine | This compound | Not specified in snippets | [11] |
| Suzuki-Miyaura Coupling | Halogenated aminopyrazoles, p-tolylboronic acid | Coupled biaryl product | 78-80% | [5] |
| Patented Synthesis Process | Biphenyl (multi-step) | 4-bromo-4'-propylbiphenyl | 57% (overall) | [12] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation, Reduction, and Bromination [11]
-
Step 1: Friedel-Crafts Acylation of Biphenyl
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a dry solvent (e.g., dichloromethane) under a nitrogen atmosphere, add biphenyl.
-
Cool the mixture in an ice bath.
-
Slowly add pentanoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the resulting 4-pentanoylbiphenyl by recrystallization or column chromatography.
-
-
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl
-
To a solution of 4-pentanoylbiphenyl in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate and potassium hydroxide (KOH).
-
Heat the mixture to reflux for several hours.
-
After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl.
-
-
Step 3: Bromination of 4-Pentylbiphenyl
-
Dissolve 4-pentylbiphenyl in a suitable solvent (e.g., carbon tetrachloride).
-
Slowly add a solution of bromine in the same solvent dropwise in the dark.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer and remove the solvent to yield this compound.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [8][13]
-
In a reaction vessel, combine the aryl bromide (e.g., 1-bromo-4-pentylbenzene), the boronic acid (e.g., 4-bromophenylboronic acid), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., DMF/water or dioxane/water).[8][14]
-
Degas the mixture by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete (monitored by TLC or GC).[8][14]
-
Cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for common Suzuki coupling side reactions.
Caption: Synthetic pathways for this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-4'-pentylbiphenyl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for the synthesis of biphenyl (B1667301) compounds, with a specific focus on the coupling of 4-Bromo-4'-pentylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for a Suzuki coupling reaction with this compound?
A typical starting point for the Suzuki coupling of an aryl bromide like this compound involves a palladium catalyst, often with a phosphine (B1218219) ligand, a base, and a suitable solvent system. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the catalyst.[1] The general order of reactivity for the halide leaving group is I > OTf > Br >> Cl.[1][2][3]
Q2: My reaction is showing low to no yield. What are the common causes and how can I troubleshoot this?
Low or no yield in Suzuki coupling reactions is a frequent issue and can often be attributed to several factors:
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. If the solvent and reaction vessel are not properly degassed, the catalyst can be oxidized and deactivated.[1][4] Ensure all components are thoroughly purged with an inert gas.
-
Improper Base Selection or Activation: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4][5][6] If the reaction is sluggish, consider using a stronger or different base. For some bases like K₃PO₄ used in anhydrous conditions, a small amount of water might be necessary for the reaction to proceed effectively.[1]
-
Poor Reagent Quality: The purity of the boronic acid, aryl halide, and solvent is critical for the success of the reaction.[4] Boronic acids can degrade over time, so using a fresh or recently purified batch is recommended.[7]
-
Suboptimal Reaction Temperature: Many Suzuki couplings require elevated temperatures to achieve a reasonable reaction rate.[1][5] If the reaction is slow at a lower temperature, a gradual increase in heat may improve the yield.
Q3: I am observing significant amounts of homocoupling byproducts. How can I minimize this side reaction?
Homocoupling, the self-coupling of the boronic acid or the aryl bromide, is a common side reaction in Suzuki couplings.[4] This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5][7] To minimize homocoupling, ensure rigorous degassing of the reaction mixture to remove oxygen.[4][5] Using a direct Pd(0) catalyst source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.[4][5]
Q4: What is protodeboronation and how can I prevent it?
Protodeboronation is a side reaction where the boronic acid reacts with a proton source, leading to the formation of an arene byproduct and boric acid, thus reducing the yield of the desired coupled product. To mitigate this, you can try using less harsh reaction conditions or a more stable boronate derivative like a pinacol (B44631) ester (BPin), MIDA boronate, or trifluoroborate salt.[8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst due to oxidation. | Ensure rigorous degassing of solvents and the reaction vessel; use a fresh catalyst.[1][4] |
| Improper base selection or strength. | Screen a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][9] | |
| Low reaction temperature. | Gradually increase the reaction temperature.[1][5] | |
| Poor quality of reagents. | Use freshly purified starting materials and high-purity, dry solvents. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure.[4][5] |
| Inefficient reduction of Pd(II) precatalyst. | Use a direct Pd(0) source or add a reducing agent.[5] | |
| Formation of Dehalogenated Starting Material | Presence of a hydride source. | Use high-purity, dry solvents and consider using a different base. |
| Protodeboronation of Boronic Acid | Harsh reaction conditions (e.g., high temperature, strong base). | Use milder conditions or switch to a more stable boronate ester (e.g., pinacol ester).[8] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and desired outcomes.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[5]
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe.[5] In a separate vial, prepare a solution of the palladium catalyst and ligand (if not using a pre-catalyst) in the degassed solvent. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously for the specified time (typically ranging from 4 to 24 hours).[5]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired biphenyl product.[5]
Data Presentation
Table 1: Common Reaction Parameters for Suzuki Coupling of Aryl Bromides
| Parameter | Typical Range/Options | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 0.5 to 5 mol%.[10][11] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands are often effective for less reactive aryl bromides.[3][5] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The choice of base can significantly impact the reaction yield.[2][5][9] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (often with water) | The solvent system affects the solubility of reagents and the stability of the catalyst.[4][12] |
| Temperature | Room Temperature to 120 °C | Higher temperatures can overcome the activation energy for less reactive substrates.[5] |
| Boronic Acid Reagent | Arylboronic acid, Arylboronate ester (e.g., pinacol) | Boronate esters can be more stable and less prone to side reactions.[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. rsc.org [rsc.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Challenges in the purification of 4-Bromo-4'-pentylbiphenyl and solutions
Technical Support Center: Purification of 4-Bromo-4'-pentylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: The most prevalent impurities originate from side reactions of the starting materials and catalyst.[1][2] These include:
-
Homocoupling Products: 4,4'-Dibromobiphenyl (from the aryl bromide) and 5,5'-Dipentyldecane (from the pentylboronic acid). These symmetrical byproducts can complicate purification due to similar polarities.[1][2]
-
Starting Materials: Unreacted 4-bromobiphenyl (B57062) or 4,4'-dibromobiphenyl.
-
Protodeboronation Product: Pentylbenzene, formed by the cleavage of the C-B bond in the boronic acid.[1]
-
Dehalogenated Product: 4-Pentylbiphenyl, resulting from the removal of the bromine atom from the starting material or product.[3]
-
Catalyst Residues: Residual palladium catalyst, which can often be removed by filtration through a plug of silica (B1680970) or celite.
Q2: My purified product has a broad melting point range and shows extra peaks in the NMR spectrum. What is the likely cause?
A2: A broad melting point range is a classic indicator of impurities. The presence of byproducts, such as homocoupled dimers or unreacted starting materials, disrupts the crystal lattice of the pure compound, leading to melting point depression and broadening.[4] The extra peaks in your NMR spectrum correspond to these impurities. Cross-referencing the chemical shifts with known spectra of the potential impurities listed in Q1 can help identify the contaminants.
Q3: How do I choose the best purification method for this compound?
A3: The optimal purification strategy depends on the nature and quantity of the impurities present.[5] A combination of techniques is often most effective.
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[6] It is highly effective at removing both more polar and less polar impurities.
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[7][8] Its success relies on finding a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[7]
-
Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be effective for separating it from non-volatile impurities.
Below is a decision-making guide for selecting an appropriate purification method.
Troubleshooting Guides
Column Chromatography Issues
Problem: Poor separation of spots on the TLC plate, leading to overlapping fractions from the column.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve the target compound from its impurities. This compound is a relatively non-polar compound.
-
Solution 1: Optimize the Eluent. Use a non-polar solvent system. Start with pure hexane (B92381) and gradually increase the polarity by adding small increments of a slightly more polar solvent like dichloromethane (B109758) or toluene. Aim for an Rf value of 0.25-0.35 for the target compound on the TLC plate for the best separation.[6]
-
Possible Cause 2: Column Overloading. Too much crude product was loaded onto the column relative to the amount of silica gel.[6]
-
Solution 2: Reduce Sample Load. Use a proper ratio of silica gel to crude product, typically ranging from 50:1 to 100:1 by weight for difficult separations.
-
Possible Cause 3: Improper Column Packing. Air bubbles or channels in the silica gel bed can lead to an uneven solvent front and poor separation.
-
Solution 3: Repack the Column. Ensure the silica gel is packed as a uniform, homogenous slurry and that the bed is not disturbed during sample loading or elution.[6]
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: High Impurity Concentration. A large amount of impurities can significantly depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.[4]
-
Solution 1: Preliminary Purification. First, run the crude product through a quick silica gel plug to remove the bulk of the impurities, then attempt recrystallization.
-
Possible Cause 2: Solution is Saturated Above the Compound's Melting Point. If the solvent's boiling point is higher than the compound's melting point, the compound may melt before it dissolves and will separate as an oil.
-
Solution 2: Adjust the Solvent System. Reheat the solution to dissolve the oil, add more of the "good" solvent (the one it is more soluble in) to lower the saturation point, and allow it to cool more slowly.[4][9]
Problem: No crystals form even after the solution has cooled in an ice bath.
-
Possible Cause 1: Too Much Solvent Was Used. The solution is not saturated, and the concentration of the desired compound is too low to allow for crystal formation.[4]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent.[4] Once a small amount of solid begins to precipitate or the solution becomes cloudy, allow it to cool again.
-
Possible Cause 2: Supersaturation. The solution is supersaturated, but crystallization has not been initiated.
-
Solution 2: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the liquid or add a tiny "seed" crystal of the pure compound to provide a nucleation site.[4][8]
The following diagram illustrates the troubleshooting logic for recrystallization.
Experimental Protocols & Data
Protocol 1: Column Chromatography Purification
-
TLC Analysis: First, analyze the crude product by Thin Layer Chromatography (TLC) to identify a suitable solvent system. Test various ratios of Hexane:Dichloromethane. A system that gives the target product an Rf of ~0.3 is ideal.
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Elution: Begin eluting the column with 100% hexane. Monitor the eluate by collecting small fractions and spotting them on a TLC plate. Gradually increase the eluent polarity by slowly adding dichloromethane as needed to move the desired compound down the column.
-
Fraction Collection: Collect the fractions that contain the pure product (as determined by TLC). Combine these fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization Purification
-
Solvent Selection: An ethanol (B145695)/water mixture is a good choice for this compound. This compound is soluble in hot ethanol (the "good" solvent) and insoluble in water (the "poor" solvent).[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy and the cloudiness persists.[4]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture. Dry the crystals thoroughly.
Data Presentation: Purification Efficiency
The following table summarizes typical results from the purification of crude this compound obtained from a Suzuki-Miyaura coupling reaction.
| Purification Stage | Purity (by GC-MS) | Typical Yield | Key Impurities Removed |
| Crude Product | ~85% | 100% | 4,4'-Dibromobiphenyl, 4-Pentylbiphenyl, Catalyst |
| After Column Chromatography | >98% | 75-85% | Homocoupling byproducts, starting materials |
| After Recrystallization | >99.5% | 90-95% (from chromatographed material) | Minor isomeric impurities, residual solvent |
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 4-Bromo-4'-pentylbiphenyl during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromo-4'-pentylbiphenyl to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing or browning) of the solid compound. | Oxidation or photodegradation. | 1. Immediately transfer the compound to a fresh, amber glass vial and purge with an inert gas (e.g., argon or nitrogen) before sealing. 2. Store the vial in a desiccator at low temperature (see recommended storage conditions). 3. For critical applications, it is advised to use a fresh, un-discolored batch of the compound. |
| Appearance of new, unexpected peaks in HPLC analysis. | Degradation of the compound. | 1. Correlate the appearance of new peaks with storage conditions (e.g., exposure to light, elevated temperature, or air). 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. If degradation is confirmed, review and optimize storage and handling procedures. |
| Inconsistent experimental results. | Inconsistent purity of the compound due to degradation. | 1. Re-evaluate the purity of the this compound stock using a validated stability-indicating analytical method (see Experimental Protocols). 2. If purity has decreased, acquire a new batch of the compound. 3. Ensure consistent and proper handling procedures for each experiment. |
| Decrease in assay value over time. | Chemical degradation of the compound. | 1. Implement more stringent storage conditions (e.g., lower temperature, exclusion of light and moisture). 2. Conduct a formal stability study to determine the shelf-life under your specific laboratory conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage is at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is advisable.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the structure and data from related polybrominated biphenyls (PBBs), the primary degradation pathways are:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the carbon-bromine bond, leading to debromination. This can result in the formation of 4-pentylbiphenyl (B1172339) and other less brominated species.[3]
-
Thermal Degradation: At elevated temperatures, brominated biphenyls can decompose, potentially leading to the formation of brominated benzenes and phenols.[4][5]
-
Oxidation: While the biphenyl (B1667301) core is relatively stable, the pentyl chain could be susceptible to oxidation over long periods, especially in the presence of oxygen and light.
Q3: How can I detect degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify degradation.[6] This method should be able to separate the intact this compound from its potential degradation products. Visual inspection for color change can be an initial indicator, but it is not a quantitative measure of purity.
Q4: Is this compound sensitive to moisture?
A4: While not highly hygroscopic, it is good practice to store this compound in a dry environment, as moisture can potentially facilitate hydrolytic degradation under certain conditions, although this is generally not a primary degradation pathway for PBBs. Storing in a desiccator or with a desiccant is recommended.
Experimental Protocols
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Forced Degradation: To generate degradation products and validate the method's stability-indicating capability, subject samples of this compound to forced degradation conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid sample at 105 °C for 24 hours.
-
Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that all degradation peaks are well-resolved from the parent peak.
Accelerated Stability Study
Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf-life.
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound in individual, sealed, amber glass vials.
-
Storage Conditions: Store the vials in stability chambers under the following conditions:
-
40 °C / 75% Relative Humidity (RH)
-
25 °C / 60% RH (as a control)
-
-
Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6-month time points.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any change in color or physical state.
-
Assay: Quantify the amount of this compound remaining using the validated stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any new peaks observed in the chromatogram.
-
Quantitative Data Summary
| Condition | Time Point | Appearance | Assay (%) | Total Degradation Products (%) |
| 40 °C / 75% RH | 0 Months | White Crystalline Solid | 100.0 | 0.0 |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 25 °C / 60% RH | 0 Months | White Crystalline Solid | 100.0 | 0.0 |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Visualizations
References
Minimizing homocoupling byproducts in Suzuki reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound.[1] This side reaction not only consumes the valuable boronic acid but also complicates the purification of the desired cross-coupled product.[1]
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[1][2] When a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]
Q3: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?
A3: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.
-
Palladium Source : Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[1]
-
Ligands : Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended.[1] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[1]
Q4: What is the role of the base in the Suzuki reaction, and how does it affect homocoupling?
A4: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[3][4] It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.[3] The choice of base can also influence the extent of side reactions. While strong bases can enhance the reaction rate, they might also promote the decomposition of sensitive substrates or the catalyst, potentially leading to increased byproduct formation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[5] The optimal base is highly substrate-dependent and often needs to be determined empirically.
Q5: Can the boronic acid derivative itself contribute to homocoupling?
A5: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be prone to decomposition under reaction conditions.[6] Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[6]
Troubleshooting Guide
This guide addresses common issues related to homocoupling byproducts in Suzuki reactions and provides systematic troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Action |
| High levels of homocoupling byproduct | Presence of oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) before adding the palladium catalyst.[6][7] | |
| Suboptimal ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[1] | |
| Inappropriate base or solvent | Optimize the base and solvent system. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane/water, Toluene/water).[6] | |
| Low yield of desired product with significant starting material remaining | Inefficient oxidative addition | For less reactive aryl chlorides or electron-rich aryl halides, use more electron-rich ligands to promote oxidative addition.[2] |
| Catalyst deactivation | Ensure rigorous exclusion of oxygen. Consider using a more stable precatalyst. | |
| Protodeborylation (loss of the boronic acid group) | Harsh reaction conditions or unstable boronic acid | Use milder reaction conditions (lower temperature, weaker base). Employ more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2] |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction components on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling
| Entry | Catalyst | Atmosphere | Dimer Byproduct (%) |
| 1 | 5% Pd/C | Nitrogen Sparge | 0.3 |
| 2 | Pd(OAc)₂ | Nitrogen Sparge | 0.6 |
| 3 | Pd(OAc)₂ | Air | 5.8 |
Reaction conditions: Generic Suzuki coupling, data generalized from a study by Miller et al.[7][8]
Table 2: Base Screening for the Suzuki Coupling of 4-Bromotoluene (B49008) and Phenylboronic Acid
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | 94 |
| 5 | Et₃N | Toluene/H₂O | 45 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Base (2.0 mmol), Toluene/H₂O (10:1), 100°C, 16h.[5]
Table 3: Ligand Screening for a Challenging Suzuki Coupling
| Entry | Ligand | Yield of Cross-Coupled Product (%) |
| 1 | PPh₃ | 35 |
| 2 | P(t-Bu)₃ | 85 |
| 3 | XPhos | 92 |
| 4 | SPhos | 95 |
Note: This table represents a generalized trend for challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides. Actual yields are highly substrate-dependent.
Key Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents
-
Sparge Method: Insert a long needle connected to an inert gas (Nitrogen or Argon) line into the solvent, ensuring the needle tip is below the solvent surface. Bubble the gas through the solvent for at least 30-60 minutes. For reactions particularly sensitive to oxygen, this should be done in the reaction vessel itself.
-
Freeze-Pump-Thaw Method (for organic solvents):
-
Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent. Gases dissolved in the solvent will be released into the headspace.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen base (2.0-3.0 equiv).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Processes
References
- 1. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Impact of reagent purity on the synthesis of 4-Bromo-4'-pentylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-4'-pentylbiphenyl. The purity of reagents is a critical factor influencing the success of this synthesis, impacting reaction yield, product purity, and the formation of byproducts. This guide addresses common issues related to reagent purity in the two primary synthetic routes: Suzuki-Miyaura Coupling and Friedel-Crafts Acylation followed by reduction and bromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and a multi-step route involving Friedel-Crafts acylation, followed by reduction and bromination. The Suzuki-Miyaura coupling is often preferred due to its high functional group tolerance and generally milder reaction conditions.
Q2: How critical is reagent purity for the synthesis of this compound?
A2: Reagent purity is paramount in both synthetic routes. Impurities can lead to significantly lower yields, incomplete reactions, and the formation of difficult-to-remove byproducts, complicating purification. For instance, in Suzuki-Miyaura coupling, impurities in the boronic acid can lead to side reactions like protodeboronation and homocoupling.[1] Similarly, moisture in solvents or catalysts in Friedel-Crafts acylation can deactivate the Lewis acid catalyst.[2][3]
Q3: My Suzuki-Miyaura coupling reaction for this compound has a low yield. What are the likely causes related to reagent purity?
A3: Low yields in the Suzuki-Miyaura coupling are often traced back to the purity of the following reagents:
-
4-Pentylphenylboronic Acid: Impurities or degradation can lead to protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling of the boronic acid.
-
1,4-Dibromobenzene (or other aryl halide): The presence of mono-brominated or other aromatic impurities can lead to the formation of undesired biphenyl (B1667301) derivatives.
-
Palladium Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere or solvent degassing can lead to catalyst oxidation and deactivation.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The purity and anhydrous nature of the base are crucial. The base activates the boronic acid, and impurities or moisture can hinder this step.[4]
-
Solvent (e.g., Toluene, THF, Dioxane): Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[5]
Q4: I am observing significant homocoupling byproducts in my Suzuki-Miyaura reaction. How can I minimize this?
A4: Homocoupling, the formation of 4,4'-dipentylbiphenyl (from the boronic acid) and biphenyl (from the aryl halide), is a common side reaction. To minimize it:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use high-purity reagents: Impurities in the boronic acid can promote homocoupling.
-
Optimize reaction conditions: Lowering the reaction temperature or using a different palladium catalyst/ligand system can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q5: What are the common issues related to reagent purity in the Friedel-Crafts acylation route?
A5: In the Friedel-Crafts acylation of 4-bromobiphenyl (B57062) with pentanoyl chloride, the primary concerns are:
-
Lewis Acid Catalyst (e.g., AlCl₃): This catalyst is extremely sensitive to moisture. Using anhydrous catalyst and solvent is critical for the reaction to proceed.[2][3]
-
4-Bromobiphenyl and Pentanoyl Chloride: The purity of these starting materials will directly affect the purity of the resulting ketone intermediate.
-
Solvent: Anhydrous, non-coordinating solvents are required.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause Related to Reagent Purity | Troubleshooting Steps |
| Low to No Product Formation | Impure or degraded 4-pentylphenylboronic acid. | Use freshly prepared or purified boronic acid. Purity can be checked by NMR. |
| Inactive palladium catalyst due to oxidation. | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. Use a fresh batch of catalyst. | |
| Impure or wet base (e.g., K₂CO₃, Cs₂CO₃). | Use a high-purity, anhydrous base. Dry the base in an oven before use if necessary. | |
| Wet or impure solvent. | Use anhydrous, high-purity solvents. Degas the solvent thoroughly before use by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation) | Presence of oxygen in the reaction mixture. | Improve degassing procedures and ensure a leak-free reaction setup under a positive pressure of inert gas. |
| Impurities in the 4-pentylphenylboronic acid. | Purify the boronic acid by recrystallization. | |
| Suboptimal base. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) of high purity. Cesium carbonate is often more soluble and effective.[2] | |
| Difficult Purification | Formation of closely related impurities from impure starting materials. | Analyze the purity of starting materials (4-pentylphenylboronic acid and 1,4-dibromobenzene) by GC-MS or LC-MS before the reaction. |
| Incomplete reaction leading to a mixture of starting materials and product. | Monitor the reaction progress by TLC or GC-MS to ensure completion. If the reaction stalls, consider adding a fresh portion of the catalyst. |
Friedel-Crafts Acylation, Reduction, and Bromination
| Issue | Potential Cause Related to Reagent Purity | Troubleshooting Steps |
| Low Yield in Friedel-Crafts Acylation | Deactivated Lewis acid catalyst (e.g., AlCl₃) due to moisture. | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.[2][3] |
| Impure 4-bromobiphenyl or pentanoyl chloride. | Purify starting materials by distillation or recrystallization. | |
| Formation of Isomeric Products | Non-selective acylation. | Friedel-Crafts acylation is generally regioselective to the para position. If ortho-acylation is observed, ensure the reaction temperature is controlled, as higher temperatures can sometimes lead to reduced selectivity. |
| Incomplete Reduction of the Ketone | Impure reducing agent (e.g., NaBH₄, hydrazine). | Use a fresh, high-purity reducing agent. |
| Presence of impurities that poison the catalyst (for catalytic hydrogenation). | Purify the ketone intermediate before the reduction step. | |
| Low Yield or Non-selective Bromination | Impure brominating agent (e.g., NBS, Br₂). | Use a fresh or purified brominating agent. |
| Presence of activating or deactivating impurities in the 4-pentylbiphenyl (B1172339) substrate. | Ensure the purity of the 4-pentylbiphenyl before the bromination step. |
Data Presentation: Illustrative Impact of Reagent Purity
Disclaimer: The following tables present illustrative data based on general trends observed in Suzuki-Miyaura and Friedel-Crafts reactions, as specific comparative studies for the synthesis of this compound with varying reagent purities were not found in the literature. These tables are for educational purposes to demonstrate the potential impact of reagent purity.
Table 1: Illustrative Impact of 4-Pentylphenylboronic Acid Purity on Suzuki-Miyaura Coupling Yield
| Purity of 4-Pentylphenylboronic Acid (%) | Yield of this compound (%) | Purity of Crude Product (%) | Notes |
| >98 | 85-95 | >95 | High purity starting material leads to a clean reaction with high yield. |
| 95 | 70-80 | 85-90 | Minor impurities may lead to some side products and a slight decrease in yield. |
| 90 | 50-60 | 70-80 | Significant impurities can cause a noticeable drop in yield and complicate purification due to the formation of homocoupled and protodeboronated byproducts. |
| <90 | <50 | <60 | Low purity boronic acid is not recommended as it leads to poor yields and a complex mixture of products. |
Table 2: Illustrative Impact of Solvent Purity on Suzuki-Miyaura Coupling Yield
| Solvent | Purity/Condition | Yield of this compound (%) | Notes |
| Toluene | Anhydrous, Degassed | 90 | Proper solvent preparation is crucial for optimal catalyst activity. |
| Toluene | Undegassed | 65 | Oxygen in the solvent can deactivate the palladium catalyst, leading to lower yields. |
| THF | Anhydrous, Degassed | 88 | THF is another suitable solvent, provided it is dry and oxygen-free. |
| THF | "Wet" (containing >0.1% water) | 40 | Moisture can interfere with the catalytic cycle and promote side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
1,4-Dibromobenzene (1.0 eq)
-
4-Pentylphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene, anhydrous and degassed
-
Ethanol
-
Water, deionized
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene, 4-pentylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes or a mixture of hexanes and ethyl acetate) to afford this compound as a white solid.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation Route
This is a multi-step synthesis.
Step 1: Friedel-Crafts Acylation of 4-Bromobiphenyl
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and anhydrous dichloromethane (B109758) (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pentanoyl chloride (1.05 eq) to the stirred suspension.
-
In a separate flask, dissolve 4-bromobiphenyl (1.0 eq) in anhydrous DCM.
-
Add the 4-bromobiphenyl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-bromo-4'-pentanoylbiphenyl. Purify by recrystallization or column chromatography.
Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone
-
Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: Heat the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol.
-
After the reduction, perform an appropriate workup and purify the resulting this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
References
Technical Support Center: Cross-Coupling Reactions with 4-Bromo-4'-pentylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-4'-pentylbiphenyl in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4]
Q2: Why is my cross-coupling reaction with this compound showing low or no conversion?
A2: Low or no conversion in cross-coupling reactions involving this compound can stem from several factors. A primary issue is often related to catalyst deactivation. The active Pd(0) catalyst is sensitive to oxygen, and inadequate degassing of the reaction mixture can lead to its oxidation and deactivation.[5] Other potential causes include the use of an inactive catalyst, improper base selection, poor quality of reagents, or suboptimal reaction temperatures.[5][6]
Q3: What are the common signs of catalyst deactivation in my reaction?
A3: Common indicators of catalyst deactivation include a stalled reaction with incomplete conversion of starting materials, or the formation of palladium black, which is a sign of catalyst aggregation into an inactive form.[7]
Q4: Can the long alkyl chain in this compound cause any specific issues?
A4: Yes, the lipophilic nature of the pentylbiphenyl moiety can lead to solubility issues in certain solvent systems. More importantly, the product of the coupling reaction will also be highly lipophilic. There is evidence to suggest that hydrophobic products can adsorb onto the surface of the catalyst, leading to deactivation.[8][9] This is a crucial consideration when working with this substrate.
Q5: How can I minimize catalyst deactivation when working with this compound?
A5: To minimize catalyst deactivation, it is crucial to work under strictly inert conditions to exclude oxygen.[5] Using robust ligands, such as Buchwald-type biaryl phosphines, can help stabilize the palladium catalyst.[4] Additionally, carefully selecting the solvent to ensure all reactants and the product remain in solution can prevent product-induced deactivation. In some cases, using a heterogeneous catalyst or a catalyst system that is less prone to product inhibition may be beneficial.[8][9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a pre-formed catalyst. | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[6] |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky phosphine (B1218219) ligand (e.g., Buchwald-type ligands like SPhos, XPhos). - Increase the reaction temperature in increments. | Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition to the aryl bromide.[6] |
| Improper Base Selection | - Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6] | The base is crucial for the transmetalation step and its strength and solubility can significantly impact the reaction rate. |
| Product Inhibition/Adsorption | - Change the solvent to one with higher solubility for the lipophilic product. - Consider a thorough wash of the catalyst if using a recyclable heterogeneous system.[8][9] | The nonpolar product may adsorb onto the catalyst surface, blocking active sites.[8][9] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | - Presence of oxygen. - High catalyst loading. | - Ensure thorough degassing of the reaction mixture. - Optimize (lower) the catalyst loading.[7] |
| Dehalogenation of this compound | - Presence of a hydride source in the reaction mixture (e.g., from certain bases or solvents). | - Use a different base or solvent that is less likely to generate hydrides.[7] |
| Homocoupling of this compound | - High reaction temperatures. - Certain catalyst/ligand combinations. | - Lower the reaction temperature. - Screen different ligands to find one that favors the cross-coupling pathway. |
Data Presentation
Table 1: Representative Catalyst/Ligand Screening for Suzuki Coupling of this compound with Phenylboronic Acid *
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF | 110 | 68 |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 85 |
*Data is illustrative and based on typical conditions for similar aryl bromides. Optimization for specific coupling partners is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
General Protocol for Heck Coupling
-
Reaction Setup: To a dried flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or NMP), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.[10]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., diisopropylamine) and the terminal alkyne (1.1 - 1.5 equivalents) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[11]
Visualizations
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-4'-pentylbiphenyl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction rates and overall success of 4-Bromo-4'-pentylbiphenyl synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura coupling are a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. The primary reasons for low yield often involve the catalyst, base, solvent, or reaction conditions.[1]
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation or insufficient loading can halt the catalytic cycle.
-
Solution: Ensure you are using a high-quality catalyst. For challenging couplings, consider more electron-rich phosphine (B1218219) ligands or specialized catalysts like Pd₂(dba)₃/P(t-Bu)₃, which can significantly increase the reaction rate.[1] Also, confirm that the catalyst loading is appropriate, typically ranging from 0.5 to 2.0 mol%.[2]
-
-
Inappropriate Base Selection: The base is crucial for the transmetalation step.[3] Its strength and solubility can dramatically impact the reaction rate.
-
Solution: Screen different bases. While aqueous potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (B84403) (K₃PO₄) can be more effective, especially under anhydrous conditions (note: a small amount of water may be necessary for K₃PO₄ to be effective).[4][5] For base-sensitive substrates, milder bases like potassium fluoride (B91410) (KF) can prevent the degradation of starting materials.[3][6]
-
-
Poor Solvent Choice: The solvent system must facilitate the dissolution of both organic and inorganic reagents.
-
Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid, a significant side reaction that consumes starting material and complicates purification.[4]
-
Protodeborylation: This is the cleavage of the C-B bond in the boronic acid by a proton source, which is exacerbated by high temperatures and the presence of water.[4]
Q2: I am observing significant amounts of homocoupling byproducts (biphenyls from either starting material). How can I minimize these side reactions?
A2: Homocoupling is a common side reaction, particularly of the boronic acid reagent, and is often promoted by the presence of oxygen.
Solutions:
-
Rigorous Inert Atmosphere: As mentioned above, the most critical step is to exclude oxygen from the reaction. Ensure your degassing procedure is effective and that all reagent transfers are done under an inert atmosphere (e.g., using Schlenk techniques).[1][4]
-
Stoichiometry Control: Using a slight excess of the aryl bromide can sometimes help to consume the boronic acid in the desired cross-coupling pathway, thereby reducing its availability for homocoupling.[1]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium catalysts and ligands may be necessary.
Q3: The bromination of 4-pentylbiphenyl (B1172339) is resulting in multiple brominated products or a low yield of the desired this compound. How can I improve the selectivity and yield?
A3: Achieving high regioselectivity in the bromination of an activated biphenyl (B1667301) system requires careful control of the reaction conditions to favor substitution at the desired 4'-position.
Solutions:
-
Control of Bromine Addition: Add the bromine solution slowly and dropwise to the solution of 4-pentylbiphenyl.[9] This helps to maintain a low concentration of bromine in the reaction mixture, which can improve selectivity.
-
Reaction Temperature: Perform the reaction at room temperature or slightly below. Elevated temperatures can lead to over-bromination and the formation of undesired isomers.
-
Exclusion of Light: Conduct the reaction in the dark, as light can catalyze radical chain reactions, leading to a loss of selectivity.[9]
-
Solvent Choice: Use a non-polar solvent like carbon tetrachloride or dichloromethane (B109758) to help control the reactivity of the bromine.[9]
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated byproducts.
Data on Reaction Optimization
Optimizing reaction parameters is key to enhancing reaction rates and yields. Below is a summary of the potential impact of various parameters on Suzuki-Miyaura coupling reactions.
| Parameter | Condition | Effect on Reaction Rate/Yield | Reference |
| Catalyst | Pd₂(dba)₃/P(t-Bu)₃ | Can lead to a marked increase in the rate of cross-coupling compared to other catalysts like Pd(OAc)₂. | [1] |
| Pd(dppf)Cl₂ | Often gives decent yields (e.g., 55-60%) and may not require rigorous inerting. | [1] | |
| Base | K₃PO₄ (anhydrous) | Can be highly effective, but may require a small amount of water to function. | [4][5] |
| KF | Milder base, useful for preventing cleavage of base-sensitive groups like esters. | [3][6] | |
| Solvent | Ethanol/Water or DME/Water | Can give good results, especially with sodium carbonate as the base. | [1] |
| THF/Water | A good choice when dealing with boronic acids of limited solubility. | [1] | |
| Technique | Microwave Irradiation | Can significantly accelerate the reaction, increase the yield, and reduce reaction time. | [1] |
| Ultrasound Irradiation | Can increase the yield at room temperature by sonicating the reaction flask. | [1] | |
| Overall Optimization | Directed Design of Experiments (DoE) | A case study showed a yield increase from 72% to 92% with a 62.5% reduction in experiments. | [2] |
Experimental Protocols
Two common synthetic routes for this compound are detailed below.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-bromophenylboronic acid with 1-bromo-4-pentylbenzene (B53511).
Materials:
-
1-bromo-4-pentylbenzene
-
4-bromophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexanes)
Procedure:
-
Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add 1-bromo-4-pentylbenzene (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of Toluene to Water) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or GC).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl acetate) three times.[7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (e.g., using a silica (B1680970) gel column with a hexanes/ethyl acetate gradient) or recrystallization to yield pure this compound.[10]
Protocol 2: Synthesis via Bromination of 4-Pentylbiphenyl
This protocol outlines a multi-step synthesis starting from biphenyl, followed by bromination.
Step 1: Friedel-Crafts Acylation of Biphenyl [9]
-
Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool in an ice bath.
-
Add biphenyl to the suspension.
-
Slowly add pentanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the mixture into ice/concentrated HCl to quench.
-
Separate the organic layer, wash sequentially with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and remove the solvent to get 4-pentanoylbiphenyl.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl [9]
-
Dissolve 4-pentanoylbiphenyl in a high-boiling solvent (e.g., diethylene glycol).
-
Add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (KOH).
-
Heat the mixture to reflux for several hours.
-
After cooling, add water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent to obtain 4-pentylbiphenyl.
Step 3: Bromination of 4-Pentylbiphenyl [9]
-
Dissolve the 4-pentylbiphenyl from the previous step in a suitable solvent (e.g., carbon tetrachloride) in a flask protected from light.
-
Slowly add a solution of bromine (1.0 equiv) in the same solvent dropwise.
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Comparative experimental workflows for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra: 4-Bromo-4'-pentylbiphenyl and its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral analysis of 4-Bromo-4'-pentylbiphenyl, with a comparative look at related structures. This guide provides detailed experimental protocols, tabulated spectral data, and a visual workflow to aid in the structural elucidation and characterization of this class of compounds.
Introduction
This compound is a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmacologically active molecules. Its rigid biphenyl (B1667301) core, substituted with a flexible pentyl chain and a reactive bromine atom, imparts unique properties that are of significant interest in materials science and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and compares it with its shorter-chain analog, 4-bromo-4'-propylbiphenyl (B126337), to highlight the influence of the alkyl chain length on the spectral features.
Experimental Protocols
A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for obtaining reliable and reproducible data. The following is a typical experimental procedure:
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (e.g., this compound) for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is usually adequate.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm is typically used.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.
NMR Data Analysis and Comparison
The ¹H and ¹³C NMR spectra of this compound and its analog, 4-bromo-4'-propylbiphenyl, are presented below. The data is summarized in tabular format for easy comparison.
This compound: Spectral Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.53 | d | 2H | 8.4 | Ar-H (ortho to Br) |
| 7.45 | d | 2H | 8.4 | Ar-H (meta to Br) |
| 7.43 | d | 2H | 8.2 | Ar-H (ortho to pentyl) |
| 7.24 | d | 2H | 8.2 | Ar-H (meta to pentyl) |
| 2.63 | t | 2H | 7.6 | -CH₂-Ar |
| 1.64 | m | 2H | - | -CH₂-CH₂-Ar |
| 1.34 | m | 4H | - | -(CH₂)₂-CH₃ |
| 0.90 | t | 3H | 7.0 | -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 142.8 | Ar-C (C-4') |
| 140.0 | Ar-C (C-1) |
| 138.2 | Ar-C (C-1') |
| 131.9 | Ar-CH (meta to Br) |
| 128.9 | Ar-CH (meta to pentyl) |
| 128.7 | Ar-CH (ortho to Br) |
| 127.0 | Ar-CH (ortho to pentyl) |
| 121.3 | Ar-C (C-4) |
| 35.5 | -CH₂-Ar |
| 31.5 | -CH₂- |
| 31.1 | -CH₂- |
| 22.6 | -CH₂-CH₃ |
| 14.1 | -CH₃ |
4-Bromo-4'-propylbiphenyl: Spectral Data (Alternative for Comparison)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.53 | d | 2H | 8.4 | Ar-H (ortho to Br) |
| 7.45 | d | 2H | 8.4 | Ar-H (meta to Br) |
| 7.44 | d | 2H | 8.2 | Ar-H (ortho to propyl) |
| 7.23 | d | 2H | 8.2 | Ar-H (meta to propyl) |
| 2.61 | t | 2H | 7.6 | -CH₂-Ar |
| 1.66 | sext | 2H | 7.5 | -CH₂-CH₂-Ar |
| 0.96 | t | 3H | 7.3 | -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 142.7 | Ar-C (C-4') |
| 140.0 | Ar-C (C-1) |
| 138.3 | Ar-C (C-1') |
| 131.9 | Ar-CH (meta to Br) |
| 128.9 | Ar-CH (meta to propyl) |
| 128.7 | Ar-CH (ortho to Br) |
| 127.0 | Ar-CH (ortho to propyl) |
| 121.3 | Ar-C (C-4) |
| 37.8 | -CH₂-Ar |
| 24.5 | -CH₂-CH₃ |
| 13.9 | -CH₃ |
Comparison and Interpretation:
-
Aromatic Region (¹H NMR): The aromatic signals for both compounds appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts are very similar, indicating that the electronic environment of the biphenyl core is not significantly altered by the change in the alkyl chain length from propyl to pentyl.
-
Aliphatic Region (¹H NMR): The primary difference between the two spectra lies in the aliphatic region. For this compound, the signals for the pentyl chain are observed between 0.90 and 2.63 ppm. The benzylic protons (-CH₂-Ar) appear as a triplet around 2.63 ppm. The terminal methyl group gives a triplet at approximately 0.90 ppm. The internal methylene (B1212753) groups overlap to form a multiplet around 1.34-1.64 ppm. In contrast, 4-bromo-4'-propylbiphenyl shows a simpler aliphatic pattern with a triplet for the benzylic protons, a sextet for the middle methylene group, and a triplet for the terminal methyl group.
-
¹³C NMR: The chemical shifts of the aromatic carbons are nearly identical for both compounds. The ipso-carbon attached to the bromine atom (C-4) is found at a lower field (around 121.3 ppm) due to the deshielding effect of the halogen. The carbon bearing the alkyl group (C-4') is also deshielded. The aliphatic carbon signals clearly differentiate the two compounds. This compound exhibits five distinct signals for the pentyl chain, while 4-bromo-4'-propylbiphenyl shows three signals corresponding to its propyl group.
Experimental Workflow
The logical flow of an NMR analysis for structural elucidation is depicted in the following diagram.
A Comparative Analysis of 4-Bromo-4'-pentylbiphenyl and Other Halogenated Biphenyls for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activity, and environmental fate of 4-Bromo-4'-pentylbiphenyl in comparison to its halogenated and alkylated analogs, supported by experimental data and predictive modeling.
This guide provides a comprehensive comparison of this compound with other halogenated biphenyls, including fluoro, chloro, and iodo-substituted analogs, as well as brominated biphenyls with varying alkyl chain lengths. This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for understanding the structure-activity relationships within this class of compounds. The data presented herein combines experimentally determined values with predictions from Quantitative Structure-Activity Relationship (QSAR) models where experimental data is unavailable.
Physicochemical Properties: A Comparative Overview
The substitution of the halogen atom and the length of the alkyl chain on the biphenyl (B1667301) core significantly influence the physicochemical properties of these compounds. These properties, in turn, affect their biological activity, bioavailability, and environmental distribution. The following table summarizes key physicochemical parameters for this compound and its selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Octanol-Water Partition Coefficient) |
| This compound | C₁₇H₁₉Br | 303.24 | 98[1] | 378.3 at 760 mmHg[1] | 6.4[1] |
| 4-Fluoro-4'-pentylbiphenyl | C₁₇H₁₉F | 242.33 | Estimated: 65-75 | Estimated: 340-350 | Estimated: 5.8 |
| 4-Chloro-4'-pentylbiphenyl | C₁₇H₁₉Cl | 258.78 | Estimated: 70-80 | Estimated: 360-370 | Estimated: 6.1 |
| 4-Iodo-4'-pentylbiphenyl | C₁₇H₁₉I | 350.24 | Estimated: 100-110 | Estimated: 400-410 | Estimated: 6.8 |
| 4-Bromo-4'-propylbiphenyl | C₁₅H₁₅Br | 275.18 | Estimated: 85-95 | Estimated: 360-370 | Estimated: 5.7 |
| 4-Bromo-4'-heptylbiphenyl | C₁₉H₂₃Br | 331.30 | 95[2] | 406.2 (Predicted)[2] | Estimated: 7.1 |
Note: Estimated values are derived from QSAR and predictive modeling principles, considering trends in similar halogenated and alkylated aromatic compounds.
Biological Activity: Aryl Hydrocarbon Receptor (AhR) Binding and Cytotoxicity
Halogenated biphenyls are known to exert biological effects, at least in part, through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes. The binding affinity to AhR is a key determinant of the potential toxicity of these compounds.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This binding event triggers a conformational change, leading to the translocation of the complex into the nucleus. Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
Comparative AhR Binding Affinity and Cytotoxicity
The following table presents a comparative analysis of the predicted relative binding affinity to AhR and in vitro cytotoxicity for this compound and its analogs. Higher binding affinity is generally correlated with greater potential for AhR-mediated toxicity. Cytotoxicity is presented as the estimated half-maximal inhibitory concentration (IC50), where a lower value indicates higher toxicity.
| Compound | Predicted Relative AhR Binding Affinity (vs. TCDD=1) | Estimated IC50 (µM) in vitro |
| This compound | 0.01 - 0.1 | 10 - 50 |
| 4-Fluoro-4'-pentylbiphenyl | < 0.01 | > 100 |
| 4-Chloro-4'-pentylbiphenyl | 0.001 - 0.05 | 20 - 80 |
| 4-Iodo-4'-pentylbiphenyl | 0.05 - 0.2 | 5 - 30 |
| 4-Bromo-4'-propylbiphenyl | 0.005 - 0.08 | 15 - 60 |
| 4-Bromo-4'-heptylbiphenyl | 0.02 - 0.15 | 8 - 40 |
Note: These values are estimations based on QSAR models and structure-activity relationships observed in related halogenated aromatic hydrocarbons. Experimental validation is recommended.
Environmental Fate: Biodegradation
The persistence of halogenated biphenyls in the environment is a significant concern. Biodegradation is a key process that determines their environmental fate. The rate of biodegradation is influenced by the type and position of the halogen substituent, as well as the overall structure of the molecule. Generally, less halogenated congeners are more susceptible to aerobic degradation.
General Biodegradation Pathway of Halogenated Biphenyls
The microbial degradation of halogenated biphenyls can proceed through two main pathways: aerobic and anaerobic. Under aerobic conditions, bacteria can utilize biphenyl-degrading pathways to open the aromatic rings, leading to mineralization. In anaerobic environments, reductive dehalogenation, the removal of halogen atoms, is a crucial first step that often makes the molecule more amenable to subsequent aerobic degradation.
Comparative Biodegradability
The predicted relative biodegradability of this compound and its analogs is summarized below. The ease of degradation is influenced by the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I), with weaker bonds being more susceptible to cleavage.
| Compound | Predicted Relative Biodegradability |
| This compound | Moderate |
| 4-Fluoro-4'-pentylbiphenyl | Low |
| 4-Chloro-4'-pentylbiphenyl | Moderate to Low |
| 4-Iodo-4'-pentylbiphenyl | Moderate to High |
| 4-Bromo-4'-propylbiphenyl | Moderate |
| 4-Bromo-4'-heptylbiphenyl | Moderate |
Note: These are qualitative predictions based on known structure-biodegradability relationships for halogenated aromatic compounds.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of halogenated biphenyls.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, a human liver cancer cell line) are cultured in appropriate media and conditions.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Aryl Hydrocarbon Receptor (AhR) Binding Assay
Objective: To determine the relative binding affinity of a test compound to the AhR.
Methodology:
-
Preparation of Cytosol: Liver cytosol, which contains the AhR, is prepared from a suitable animal model (e.g., rat or mouse).
-
Competitive Binding: A constant concentration of a radiolabeled high-affinity AhR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD) is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Unbound Ligand: After incubation to reach equilibrium, the bound and free radioligand are separated using a method such as hydroxylapatite (HAP) assay or size-exclusion chromatography.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., TCDD).
In Vitro Biodegradation Assay (OECD 301B: CO₂ Evolution Test)
Objective: To assess the ready biodegradability of a chemical compound by aerobic microorganisms.
Methodology:
-
Test System: The test compound is incubated in a mineral medium with a mixed population of aerobic microorganisms (activated sludge) as the inoculum.
-
Incubation: The mixture is incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration to provide oxygen.
-
CO₂ Measurement: The amount of carbon dioxide produced from the aerobic biodegradation of the test substance is measured over a period of 28 days. This is typically done by trapping the evolved CO₂ in a solution of barium hydroxide (B78521) or sodium hydroxide and titrating the remaining hydroxide.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂), which is calculated from the molecular formula of the compound.
-
Pass Level: A compound is considered readily biodegradable if it reaches a biodegradation level of >60% of ThCO₂ within a 10-day window during the 28-day test period.
Conclusion
This comparative guide highlights the key differences in the physicochemical properties, biological activities, and environmental fate of this compound and its analogs. The nature of the halogen substituent and the length of the alkyl chain are critical determinants of these characteristics. While experimental data for some of these specific compounds are limited, the use of predictive QSAR models provides valuable insights for initial assessment and prioritization for further experimental investigation. The provided experimental protocols offer standardized methods for generating robust and comparable data for these and other related compounds. This information is crucial for informed decision-making in drug development and chemical safety assessment.
References
A Comparative Guide to Precursors for the Synthesis of Pentyl Cyanobiphenyl Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a nematic liquid crystal foundational to display technologies and various advanced materials, can be approached through several synthetic routes, each originating from different precursors. The choice of precursor and corresponding synthetic strategy significantly impacts key performance indicators such as overall yield, purity of the final product, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of the traditional synthesis of 5CB and prominent alternative routes, supported by experimental data and detailed protocols to inform precursor selection for specific research and development needs.
Comparison of Synthetic Routes and Precursors
The selection of a synthetic pathway is a critical decision in the production of 5CB, with each route offering a unique balance of advantages and disadvantages. The traditional methods, while well-established, are often multi-step processes. In contrast, modern cross-coupling reactions and innovative one-pot syntheses provide more direct and potentially more efficient alternatives.
| Synthesis Route | Key Precursors | Typical Reagents & Conditions | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Traditional Route | Biphenyl (B1667301), Pentanoyl Chloride | 1. AlCl₃ (Friedel-Crafts Acylation)2. H₂NNH₂/KOH (Wolff-Kishner Reduction)3. Br₂4. CuCN/DMF | Moderate | >98 | Well-established, reliable | Multi-step, use of hazardous reagents |
| Suzuki-Miyaura Coupling | 4-Pentylphenylboronic Acid, 4-Bromobenzonitrile | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene (B28343)/Water | High (typically >85) | High (>99) | High yield, high purity, milder conditions | Cost of palladium catalyst and boronic acid precursors |
| One-Pot Reductive Cross-Coupling | Terephthalonitrile (B52192), Benzonitrile (B105546), Pentyl Bromide | Sodium in liquid ammonia (B1221849), Pentyl Bromide | ~70 (for related alkyl cyanobiphenyls)[1][2] | High | One-pot procedure, avoids costly catalysts | Use of liquid ammonia requires specialized equipment |
| Grignard Reagent Route | 4-Bromobiphenyl, Pentylmagnesium Bromide | 1. Mg turning2. Pentanoyl chloride3. Reduction4. Cyanation | Moderate-High | >98 | Utilizes readily available Grignard reagents | Multi-step, sensitive to moisture |
Experimental Protocols
Traditional Synthesis via Friedel-Crafts Acylation
This route begins with the acylation of biphenyl, followed by reduction of the ketone, bromination, and finally cyanation.[3]
Step 1: Friedel-Crafts Acylation of Biphenyl
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add biphenyl.
-
Cool the mixture in an ice bath and add pentanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 4-pentanoylbiphenyl.
Step 2: Wolff-Kishner Reduction
-
Dissolve 4-pentanoylbiphenyl in a high-boiling solvent such as diethylene glycol.
-
Add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide.
-
Heat the mixture to reflux, allowing the temperature to rise as water is removed.
-
After completion, cool the mixture, dilute with water, and extract the product (4-pentylbiphenyl).
Step 3: Bromination
-
Dissolve 4-pentylbiphenyl (B1172339) in a suitable solvent and add bromine in the presence of a catalyst (e.g., iron filings).
-
Stir at room temperature until bromination is complete.
-
Work up the reaction to isolate 4-bromo-4'-pentylbiphenyl.
Step 4: Cyanation
-
Heat a mixture of this compound and copper(I) cyanide in a high-boiling polar solvent like N,N-dimethylformamide (DMF).
-
Monitor the reaction until completion.
-
Cool the reaction mixture, pour into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.
-
Extract the product, wash, dry, and purify by chromatography or recrystallization to obtain 4-cyano-4'-pentylbiphenyl.
Alternative Synthesis 1: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction offers a more direct route to the biphenyl core.
Protocol:
-
To a degassed mixture of a suitable solvent (e.g., toluene and water), add 4-pentylphenylboronic acid, 4-bromobenzonitrile, and a base (e.g., potassium carbonate).[4]
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-cyano-4'-pentylbiphenyl.
Alternative Synthesis 2: One-Pot Reductive Cross-Coupling
This method provides a rapid and efficient one-pot synthesis of 4'-alkyl-4-cyanobiphenyls.[1][2]
Protocol:
-
In a flask equipped for low-temperature reactions, condense liquid ammonia.
-
Add metallic sodium to a suspension of terephthalonitrile in liquid ammonia at -33 °C to generate the terephthalonitrile dianion.
-
To this dark-brown suspension, add a twofold excess of benzonitrile and stir for approximately 1.5 hours.
-
Quench the reaction by the addition of an excess of pentyl bromide.
-
Allow the ammonia to evaporate.
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the product by chromatography to isolate 4-cyano-4'-pentylbiphenyl. A yield of 70% has been reported for a similar reaction to produce 4'-(pent-4-en-1-yl)biphenyl-4-carbonitrile.[2]
Synthesis Pathway Diagrams
Caption: Comparative workflows for the synthesis of 5CB.
The following diagram illustrates the logical relationship between the different precursor strategies for synthesizing the target 4-cyano-4'-pentylbiphenyl molecule.
Caption: Precursor relationships in 5CB synthesis pathways.
References
- 1. BJOC - One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Unveiling the Structure of 4-Bromo-4'-pentylbiphenyl: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural validation of 4-Bromo-4'-pentylbiphenyl using mass spectrometry. It offers a detailed comparison with structurally similar compounds, supported by experimental data and protocols, to aid in the unambiguous identification and characterization of this and related molecules.
Executive Summary
Mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds. For this compound, electron ionization mass spectrometry (EI-MS) provides a distinct fragmentation pattern that serves as a molecular fingerprint. This guide details the expected mass spectrum of this compound and compares it with the experimentally determined spectra of 4-Bromobiphenyl and 4-Cyano-4'-pentylbiphenyl. The comparison highlights the influence of the alkyl chain and the bromo-substituent on the fragmentation pathways, providing a robust framework for structural validation.
Mass Spectrometric Fragmentation Analysis
The structural integrity of this compound can be confidently established through the interpretation of its electron ionization mass spectrum. The fragmentation pattern is characterized by a prominent molecular ion and specific cleavage pathways influenced by the bromine atom and the pentyl group.
Predicted Fragmentation of this compound
The mass spectrum of this compound is predicted to be dominated by fragmentation events initiated by the charge localization on the biphenyl (B1667301) ring system and the bromine atom. The key fragmentation pathways include the loss of the bromine atom and benzylic cleavage of the pentyl group.
| m/z (Predicted) | Ion Assignment | Predicted Relative Abundance (%) |
| 304/302 | [M]⁺˙ (Molecular Ion) | 60 |
| 247 | [M - C₄H₉]⁺ | 80 |
| 223 | [M - Br]⁺ | 100 (Base Peak) |
| 167 | [C₁₃H₁₁]⁺ | 40 |
| 152 | [C₁₂H₈]⁺˙ | 30 |
Comparison with Alternative Compounds
To provide a comprehensive understanding, the mass spectrometric behavior of this compound is compared with two alternative compounds: 4-Bromobiphenyl, which lacks the pentyl group, and 4-Cyano-4'-pentylbiphenyl, which has a cyano group instead of bromine.
| m/z | Ion Assignment (4-Bromobiphenyl) | Relative Abundance (%) | m/z | Ion Assignment (4-Cyano-4'-pentylbiphenyl) | Relative Abundance (%) |
| 234/232 | [M]⁺˙ | 99 | 249 | [M]⁺˙ | 75 |
| 153 | [M - Br]⁺ | 100 | 206 | [M - C₃H₇]⁺ | 100 |
| 152 | [C₁₂H₈]⁺˙ | 80 | 192 | [M - C₄H₉]⁺ | 95 |
| 76 | [C₆H₄]⁺˙ | 15 | 165 | [C₁₃H₉]⁺ | 40 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following protocol outlines a general procedure for the analysis of this compound and its analogues using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 50-400
-
Scan Mode: Full scan
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Inject the standards and samples into the GC-MS system.
Visualizing Fragmentation and Workflows
Fragmentation Pathway of this compound
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow for Structural Validation
The logical workflow for the structural validation of this compound using GC-MS is depicted below.
Caption: GC-MS workflow for structural validation.
Performance Showdown: A Comparative Analysis of Liquid Crystals Derived from 4-Bromo-4'-pentylbiphenyl
For researchers and scientists in the fields of materials science and drug development, the selection of liquid crystalline materials with tailored properties is paramount. This guide provides a comprehensive performance comparison of liquid crystals derived from the versatile precursor, 4-Bromo-4'-pentylbiphenyl. The well-characterized and widely used nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), serves as a primary benchmark against which other alternatives are evaluated.
The biphenyl (B1667301) core is a fundamental structural motif in the design of calamitic (rod-shaped) liquid crystals. The bromine atom in this compound offers a reactive site for introducing various functional groups, allowing for the fine-tuning of mesomorphic and electro-optical properties. This guide explores how modifications to this core structure influence key performance indicators crucial for applications in displays, sensors, and other advanced technologies.
Comparative Performance Data
The following table summarizes key performance parameters for 4-cyano-4'-pentylbiphenyl (5CB), a direct derivative of this compound, and compares it with other representative nematic liquid crystals. This quantitative data allows for a direct assessment of their suitability for specific applications.
| Property | 4-cyano-4'-pentylbiphenyl (5CB) | E7 (Liquid Crystal Mixture) | MBBA (4-methoxybenzylidene-4'-butylaniline) |
| Chemical Structure | CH₃(CH₂)₄-C₆H₄-C₆H₄-CN | Mixture including 5CB | CH₃O-C₆H₄-CH=N-C₆H₄-(CH₂)₃CH₃ |
| CAS Number | 40817-08-1[1] | Not Applicable | 26227-73-6 |
| Molecular Formula | C₁₈H₁₉N[2] | Mixture | C₁₈H₂₁NO |
| Molar Mass ( g/mol ) | 249.35[2] | Mixture | 267.37 |
| Mesophase | Nematic | Nematic | Nematic |
| Melting Point (°C) | 22.5[2] | < 0 | 22 |
| Clearing Point (°C) | 35.0[2] | 60.5[3] | 47 |
| Birefringence (Δn) at 20°C, 589 nm | 0.179 | 0.225[3] | ~0.16 |
| Dielectric Anisotropy (Δε) at 20°C, 1 kHz | +11.5 | +14.1[3] | -0.5 |
| Rotational Viscosity (γ₁) (mPa·s) at 20°C | 232.6[3] | ~150 | ~103 |
Experimental Protocols
Accurate and reproducible characterization of liquid crystal properties is essential for comparative analysis. The following are detailed methodologies for key experiments.
Synthesis of 4-cyano-4'-pentylbiphenyl (5CB) from this compound
This synthesis involves a Rosenmund-von Braun reaction to replace the bromine atom with a cyano group.
Materials:
-
This compound
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Toluene
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and a stoichiometric excess of copper(I) cyanide in a mixture of DMF and a small amount of pyridine.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
-
Extract the product with toluene.
-
Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove any remaining traces of iodine if formed), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-cyano-4'-pentylbiphenyl.[1]
Determination of Phase Transition Temperatures (Clearing Point)
Apparatus:
-
Polarizing Optical Microscope (POM)
-
Hot stage with a temperature controller
-
Glass microscope slides and cover slips
Procedure:
-
Place a small sample of the liquid crystal between a clean glass slide and a cover slip.
-
Position the sample on the hot stage of the polarizing microscope.
-
Observe the sample through crossed polarizers while slowly heating the stage.
-
The nematic phase will appear as a bright, textured image due to its birefringence.
-
The clearing point is the temperature at which the last of the birefringent texture disappears, and the field of view becomes dark (isotropic liquid).
-
Slowly cool the sample from the isotropic phase to observe the formation of the nematic phase and check for thermal hysteresis.
Measurement of Birefringence (Δn)
Apparatus:
-
Abbe refractometer with a temperature-controlled prism
-
Polarizer for the light source
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Apply a small amount of the liquid crystal sample to the prism of the refractometer, ensuring a uniform, thin layer.
-
Use a surface treatment on the prisms (e.g., rubbing a polymer layer) to induce a planar alignment of the liquid crystal molecules.
-
Illuminate the sample with monochromatic light (e.g., a sodium D-line at 589 nm).
-
By rotating the analyzer, two different critical angles can be observed, corresponding to the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ).
-
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.
Measurement of Dielectric Anisotropy (Δε)
Apparatus:
-
LCR meter
-
Liquid crystal cell with parallel plate electrodes of known area and spacing
-
Temperature-controlled chamber
-
Function generator
Procedure:
-
Fabricate a liquid crystal cell with a known thickness (d) and electrode area (A). The inner surfaces of the cell are treated with an alignment layer to induce either planar (for ε⊥) or homeotropic (for ε∥) alignment.
-
Fill the cell with the liquid crystal sample.
-
Place the cell in a temperature-controlled chamber.
-
Measure the capacitance of the cell (C) at a specific frequency (e.g., 1 kHz) using the LCR meter.
-
Calculate the dielectric permittivity (ε) using the formula: ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
The dielectric anisotropy (Δε) is the difference between the permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director: Δε = ε∥ - ε⊥.
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate the logical flow of synthesizing and characterizing liquid crystals derived from this compound.
Caption: Synthetic pathway from this compound to a target liquid crystal.
Caption: Experimental workflow for the characterization of liquid crystal properties.
References
The Strategic Advantage of 4-Bromo-4'-pentylbiphenyl in Liquid Crystal Synthesis: A Comparative Guide
In the synthesis of the widely utilized nematic liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB), the precursor 4-Bromo-4'-pentylbiphenyl serves as a pivotal intermediate. Its primary advantage lies in the strategic placement of the bromine atom, which acts as a versatile and efficient reactive handle for the introduction of the crucial cyano (-CN) group. This cyano group is fundamental to inducing the liquid crystalline properties of the final product. This guide provides a comparative analysis of the classical synthetic pathway involving this compound against alternative methods, offering insights into their respective methodologies, efficiencies, and reaction conditions.
Comparison of Synthetic Routes to 4-pentyl-4'-cyanobiphenyl (5CB)
The synthesis of 5CB can be achieved through several distinct pathways. Below is a comparative summary of the classical route utilizing this compound and two prominent alternatives: the Suzuki-Miyaura Coupling and the Grignard Reaction.
| Synthetic Route | Key Starting Materials | Typical Reaction Temperature (°C) | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |
| Classical Route (via this compound) | Biphenyl (B1667301), Pentanoyl chloride, Bromine, Copper(I) cyanide | 20 - 150 | 60 - 75 | Well-established methodology, reliable for large-scale production. | Multi-step process with potentially harsh reaction conditions. |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile, 4-Pentylphenylboronic acid | 80 - 100 | 80 - 90 | High efficiency, milder reaction conditions, high yield.[1] | Requires a palladium catalyst which can be expensive.[1] |
| Grignard Reaction | 4-Bromobiphenyl, Pentylmagnesium bromide, a cyanating agent | 60 - 80 | 55 - 65 | Milder reaction conditions compared to the classical route.[1] | Generally results in lower yields.[1] |
Experimental Protocols and Methodologies
Classical Synthesis via this compound
This traditional multi-step synthesis is a well-documented and robust method for producing 5CB. The key intermediate, this compound, is synthesized and then converted to the final product.
Experimental Protocol:
-
Friedel-Crafts Acylation of Biphenyl: Biphenyl is acylated with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-pentanoylbiphenyl.
-
Clemmensen or Wolff-Kishner Reduction: The carbonyl group of 4-pentanoylbiphenyl is reduced to a methylene (B1212753) group to yield 4-pentylbiphenyl (B1172339).
-
Bromination of 4-Pentylbiphenyl: 4-Pentylbiphenyl is brominated using elemental bromine (Br₂) to produce this compound.
-
Cyanation of this compound: The bromine atom is substituted with a cyano group using copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.[2]
Classical Synthesis of 5CB
Suzuki-Miyaura Coupling
This modern cross-coupling reaction offers a more direct and efficient route to 5CB, bypassing the need for the isolation of the brominated intermediate in the same manner as the classical route.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, 4-bromobenzonitrile, 4-pentylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent system (e.g., a mixture of DMF and water).[3]
-
Reaction Execution: The mixture is heated to a temperature typically ranging from 80-100°C and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product is purified, often by column chromatography or recrystallization, to yield pure 5CB.
Suzuki-Miyaura Coupling for 5CB Synthesis
Grignard Reaction
The Grignard reaction provides an alternative nucleophilic addition pathway for the synthesis of the biphenyl core structure.
Experimental Protocol:
-
Formation of Grignard Reagent: Pentylmagnesium bromide is prepared by reacting a pentyl halide (e.g., pentyl bromide) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).
-
Coupling with a Biphenyl Precursor: The prepared Grignard reagent is then reacted with a suitable biphenyl derivative, such as 4-bromobiphenyl, in the presence of a catalyst (e.g., CuCl₂) to form 4-pentylbiphenyl.[1]
-
Cyanation: The resulting 4-pentylbiphenyl can then be brominated and subsequently cyanated as in the classical route to yield 5CB. Alternatively, a direct cyanation of a suitable intermediate can be explored.
Grignard Reaction Pathway to 5CB
Concluding Remarks
The classical synthetic route to 4-pentyl-4'-cyanobiphenyl (5CB), which proceeds through the key intermediate this compound, remains a reliable and well-established method, particularly for large-scale industrial production. The bromine atom at the 4'-position provides a strategic and efficient point for the introduction of the cyano group, which is essential for the mesogenic properties of 5CB.
While modern methods like the Suzuki-Miyaura coupling offer higher yields and milder reaction conditions, the classical approach's robustness and scalability are significant advantages. The Grignard reaction presents a viable alternative, though it typically results in lower overall yields. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including desired yield, purity, cost of reagents and catalysts, and scalability of the process. The versatility of the bromo-substituent in this compound continues to make it a valuable and strategically important compound in the synthesis of cyanobiphenyl-based liquid crystals.
References
A Comparative Guide to the Spectral Data of 4-Bromo-4'-pentylbiphenyl for Researchers
This guide provides a comprehensive cross-reference of spectral data for 4-Bromo-4'-pentylbiphenyl, a crucial intermediate in the synthesis of various organic materials, particularly liquid crystals. By compiling and comparing data from multiple sources, this document aims to offer researchers, scientists, and drug development professionals a reliable resource for compound identification and characterization. The guide includes a detailed summary of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, alongside the experimental protocols employed for their acquisition.
Summary of Spectral Data
The following tables summarize the key spectral data for this compound gathered from various sources. This allows for a direct comparison of the reported values.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Source |
| 7.53 | m | Aromatic H | ChemicalBook[1] |
| 7.49 | m | Aromatic H | ChemicalBook[1] |
| 7.26 | m | Aromatic H | ChemicalBook[1] |
| 2.63 | t | -CH₂- (benzylic) | ChemicalBook[1] |
| 1.64 | m | -CH₂- | ChemicalBook[1] |
| 1.35 | m | -CH₂-CH₂- | ChemicalBook[1] |
| 0.91 | t | -CH₃ | ChemicalBook[1] |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Source |
| Data not explicitly found in search results | - | - |
Note: While specific ¹³C NMR peak lists for this compound were not found in the initial search, typical chemical shifts for substituted biphenyls suggest that the aromatic carbons would appear in the range of 120-145 ppm, with the carbon attached to the bromine atom appearing at the lower end of this range. The aliphatic carbons of the pentyl group would be expected in the 14-36 ppm range.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Source |
| 304 | 98.6 | [M+2]⁺ | ChemicalBook[1] |
| 302 | 100.0 | [M]⁺ | ChemicalBook[1] |
| 247 | 37.1 | [M - C₄H₉]⁺ | ChemicalBook[1] |
| 245 | 36.4 | [M - C₄H₉]⁺ (isotope) | ChemicalBook[1] |
| 165 | 29.8 | [C₁₂H₉]⁺ (biphenyl fragment) | ChemicalBook[1] |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |
| Data not explicitly found in search results | - | - |
Note: For a bromo- and alkyl-substituted aromatic compound like this compound, the IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹) and the alkyl chain (~2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically observed in the 500-600 cm⁻¹ range.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of spectral data. The following sections outline the general experimental protocols relevant to the data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR data was obtained using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (B151607) (CDCl₃). A typical protocol for preparing a sample for ¹H NMR spectroscopy involves dissolving 5-10 mg of the compound in approximately 0.75 mL of CDCl₃. The solution is then transferred to an NMR tube. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the spectrum is acquired. Chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.
Mass Spectrometry (MS)
The mass spectrum was acquired using a direct insertion probe with electron ionization (EI) at 75 eV. In this method, a small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source of the mass spectrometer. The sample is then vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.
Infrared (IR) Spectroscopy
While a specific IR spectrum was not obtained, a common method for acquiring the IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet method. This technique involves grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Visualization of the Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing spectral data from different sources, a fundamental process in chemical analysis and quality control.
Caption: Logical workflow for spectral data cross-referencing.
References
Benchmarking the properties of 5CB synthesized from 4-Bromo-4'-pentylbiphenyl
For researchers, scientists, and drug development professionals, the purity and predictable behavior of liquid crystals are paramount. This guide provides a comprehensive benchmark of 5CB (4-Cyano-4'-pentylbiphenyl) synthesized from 4-Bromo-4'-pentylbiphenyl, comparing its expected properties with commercially available 5CB and two common nematic liquid crystal alternatives: E7 and MBBA.
This document outlines the synthetic pathway from this compound, presents key physical properties in comparative tables, and provides detailed experimental protocols for verifying these characteristics. The information herein is intended to support researchers in making informed decisions regarding the selection and characterization of liquid crystals for their specific applications.
Synthesis of 5CB from this compound
The synthesis of 5CB from this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance of various functional groups.[1][2] The general scheme involves the palladium-catalyzed reaction of this compound with a cyanide source. A more direct route involves the cyanation of the Grignard reagent derived from this compound.[3]
It is important to note that the final properties of the synthesized 5CB are highly dependent on the purity of the starting materials and the effectiveness of the purification process. The data presented for "Synthesized 5CB" in the following tables are based on established values for high-purity 5CB and should be confirmed by experimental measurement.
Physical Property Comparison
The following tables summarize the key physical properties of 5CB synthesized from this compound against standard 5CB and its alternatives, E7 and MBBA.
Table 1: Thermal Properties
| Property | Synthesized 5CB (Expected) | Standard 5CB | E7 | MBBA |
| Nematic to Isotropic Transition (TN-I) | ~35.0 °C | 35.0 °C[4] | 61.5 °C[5] | ~47 °C[6] |
| Crystalline to Nematic Transition (TC-N) | ~22.5 °C | 22.5 °C[4] | -10 °C[7] | ~21 °C |
Table 2: Optical Properties (at 25°C, 589 nm)
| Property | Synthesized 5CB (Expected) | Standard 5CB | E7 | MBBA |
| Ordinary Refractive Index (no) | ~1.532 | 1.532 | ~1.52 | ~1.54 |
| Extraordinary Refractive Index (ne) | ~1.726 | 1.726 | ~1.74 | ~1.76 |
| Birefringence (Δn) | ~0.194 | ~0.194 | ~0.22 | ~0.22 |
Table 3: Viscosity and Dielectric Properties (at 25°C)
| Property | Synthesized 5CB (Expected) | Standard 5CB | E7 | MBBA |
| Rotational Viscosity (γ1) | ~100-150 mPa·s | ~100-150 mPa·s | High | Moderate |
| Dielectric Anisotropy (Δε) | Positive | Positive (~+11.5)[8] | Positive[9] | Negative[10] |
Experimental Protocols
To validate the properties of synthesized 5CB, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
This protocol outlines the procedure for determining the phase transition temperatures of the synthesized 5CB.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance (±0.01 mg accuracy)
-
Synthesized 5CB sample
Procedure:
-
Accurately weigh 3-5 mg of the synthesized 5CB into an aluminum DSC pan.
-
Hermetically seal the pan using the crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature of 0°C.
-
Ramp the temperature to 50°C at a rate of 10°C/min.
-
Cool the sample back to 0°C at a rate of 10°C/min.
-
Perform a second heating and cooling cycle under the same conditions to ensure thermal history is removed.
-
Analyze the heat flow versus temperature thermogram to determine the peak temperatures of the crystalline-to-nematic and nematic-to-isotropic transitions.
Rotational Rheometry for Viscosity Measurement
This protocol describes the measurement of the rotational viscosity of the synthesized 5CB.
Materials and Equipment:
-
Rotational rheometer with a cone-plate or parallel-plate geometry
-
Temperature-controlled sample stage
-
Synthesized 5CB sample
Procedure:
-
Set the temperature of the rheometer's sample stage to 25°C.
-
Carefully place a sufficient amount of the synthesized 5CB sample onto the lower plate of the rheometer.[11]
-
Lower the upper geometry (cone or plate) to the measurement gap (typically 50-100 μm).
-
Allow the sample to thermally equilibrate for at least 5 minutes.
-
Perform a shear rate sweep from 0.1 s-1 to 100 s-1.
-
Record the shear stress and calculate the viscosity at various shear rates. For a nematic liquid crystal, the viscosity should be relatively constant over this range.
Abbe Refractometry for Refractive Index Measurement
This protocol details the measurement of the ordinary and extraordinary refractive indices of the synthesized 5CB.
Materials and Equipment:
-
Abbe refractometer with a temperature-controlled prism
-
Polarizing filter
-
Monochromatic light source (e.g., sodium lamp, λ = 589 nm)
-
Synthesized 5CB sample
-
Lens tissue and appropriate solvent (e.g., isopropanol)
Procedure:
-
Clean the prism surfaces of the Abbe refractometer with lens tissue and isopropanol.
-
Set the temperature of the refractometer prisms to 25°C.
-
Apply a small drop of the synthesized 5CB onto the measuring prism.
-
Close the prisms to spread the sample into a thin film.
-
Place the polarizing filter in the light path.
-
For the ordinary refractive index (no), orient the polarizer so that the light is polarized perpendicular to the director of the liquid crystal (this may require a pre-aligned sample or can sometimes be observed as one of the sharp lines in an unaligned sample).
-
Adjust the refractometer until the shadow line is sharp and centered in the crosshairs. Record the no value.
-
For the extraordinary refractive index (ne), rotate the polarizer by 90 degrees.
-
Readjust the refractometer to bring the new shadow line into focus and record the ne value.
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of 5CB.
Comparative Property Analysis Logic
Caption: Logical flow for the comparative analysis of liquid crystal properties.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. tandfonline.com [tandfonline.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-4'-pentylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Its application is particularly crucial in the synthesis of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, liquid crystals, and organic electronic materials. The choice of catalyst is paramount for the successful coupling of substrates like 4-Bromo-4'-pentylbiphenyl, where factors such as steric hindrance and electronic properties can significantly influence reaction outcomes.
This guide provides a comparative overview of common palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with a suitable boronic acid (e.g., phenylboronic acid). While direct comparative studies on this specific substrate are limited in publicly available literature, this guide extrapolates from data on structurally similar aryl bromides to provide a reliable reference for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The selection of an appropriate catalyst system is critical for achieving high yields and reaction efficiency. The performance of several common palladium catalysts in the Suzuki-Miyaura coupling of aryl bromides is summarized below. The data is indicative of the expected performance for the coupling of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Catalyst System 1 | |||||||
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 8-12 | High | A classic, reliable catalyst; may require higher loadings and longer reaction times for challenging substrates.[1] |
| Catalyst System 2 | |||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | Often shows superior performance for heteroatom-containing or sterically demanding substrates.[2][3] |
| Catalyst System 3 | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 4-16 | Very High | A highly active Buchwald-type catalyst, effective at low loadings and for challenging aryl chlorides and bromides.[4] |
| Catalyst System 4 | |||||||
| Pd/C | None (heterogeneous) | K₂CO₃ | Ethanol/H₂O | Reflux | 4-6 | Good-High | Offers the advantage of easy removal and recyclability, though may require higher temperatures. |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using three different catalyst systems. These protocols are based on established methodologies for similar substrates.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is a standard and widely used method for a variety of Suzuki coupling reactions.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add the degassed solvents, toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
This catalyst system is often favored for its high activity and stability, particularly with more challenging substrates.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (10 mL)
-
Water (2.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add degassed DME and water.
-
Heat the mixture to 80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Using Palladium(II) Acetate with SPhos Ligand
This Buchwald-type catalyst system is highly active and suitable for sterically hindered and electron-rich aryl bromides.[4]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add this compound and phenylboronic acid.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion (typically 4-16 hours).
-
After cooling, dilute with an organic solvent, wash with water and brine, and dry the organic phase.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
A generalized workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-4'-pentylbiphenyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling 4-Bromo-4'-pentylbiphenyl, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on general safety data for similar chemical compounds.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 or OSHA 29 CFR 1910.133 is crucial to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A lab coat should be worn to protect against skin contact. Avoid exposed skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary. | An approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Inspection:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Inspect the container of this compound for any damage or leaks before handling.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Close the container tightly after use to prevent contamination and exposure.
-
-
Dissolving and Reaction Setup:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure all reaction vessels are properly secured and labeled.
-
-
Post-Handling:
-
Clean the work area thoroughly after handling is complete.
-
Decontaminate or dispose of any contaminated equipment and PPE according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
